molecular formula C6H6Cl2N2 B1267383 2-Amino-3,5-dichloro-4-methylpyridine CAS No. 31430-47-4

2-Amino-3,5-dichloro-4-methylpyridine

Cat. No.: B1267383
CAS No.: 31430-47-4
M. Wt: 177.03 g/mol
InChI Key: KARIRGBBCOCBGU-UHFFFAOYSA-N
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Description

2-Amino-3,5-dichloro-4-methylpyridine is a useful research compound. Its molecular formula is C6H6Cl2N2 and its molecular weight is 177.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dichloro-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARIRGBBCOCBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312363
Record name 2-Amino-3,5-dichloro-4-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31430-47-4
Record name 2-Amino-3,5-dichloro-4-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3,5-dichloro-4-methylpyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-3,5-dichloro-4-methylpyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 31430-47-4

This technical guide provides a comprehensive overview of 2-Amino-3,5-dichloro-4-methylpyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also includes information on closely related analogs to provide a thorough understanding of its expected properties and reactivity.

Chemical and Physical Properties

This compound is a solid, appearing as a light yellow to brown or off-white to tan powder or crystal.[1][2] It is soluble in methanol.[1][3]

PropertyValueSource(s)
CAS Number 31430-47-4[1][4]
Molecular Formula C₆H₆Cl₂N₂[1][2]
Molecular Weight 177.03 g/mol [1][2]
Appearance Light yellow to Brown powder to crystal; Off-white to tan colored powder[1][2]
Melting Point 123-127 °C[1][2]
Boiling Point 258 °C[3]
Density 1.414 g/cm³[3]
Solubility Soluble in Methanol[1][3]
Storage Room temperature or 0-8 °C, under an inert atmosphere is recommended[1][2][3]

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 2-amino-3,5-dichloropyridine

This protocol is for a related compound and is provided for illustrative purposes.

  • Reaction: Chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS).

  • Procedure:

    • To a suitable reaction vessel, add 2-amino-5-chloropyridine.

    • Add a solvent such as DMF, methanol, or ethyl acetate.

    • Add N-chlorosuccinimide (molar ratio of 2-amino-5-chloropyridine to NCS can range from 1:0.5 to 1:5).

    • The reaction mixture is stirred at a temperature between 0 and 100 °C for a duration of 0.5 to 24 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

    • Upon completion, the solvent is removed, and the crude product is purified by recrystallization (e.g., from ethanol or methylene chloride) or silica gel column chromatography to yield pure 2-amino-3,5-dichloropyridine.[5]

  • Purity and Yield: Reported yields and purity can vary depending on the specific reaction conditions, with one example reporting a yield of 74.6% and a purity of 99.57% (GC).[5]

Synthesis_Workflow Synthesis of 2-amino-3,5-dichloropyridine cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product 2-amino-5-chloropyridine 2-amino-5-chloropyridine Reaction_Vessel Reaction at 0-100 °C 2-amino-5-chloropyridine->Reaction_Vessel N-chlorosuccinimide N-chlorosuccinimide N-chlorosuccinimide->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Purification Recrystallization or Column Chromatography Solvent_Removal->Purification Final_Product 2-amino-3,5-dichloropyridine Purification->Final_Product

Synthesis of 2-amino-3,5-dichloropyridine.

Biological Activity and Potential Applications

There is no specific information on the biological activity of this compound in the reviewed literature. However, the structurally related compound 2-amino-4-methylpyridine is a known potent inhibitor of inducible nitric oxide synthase (NOS II).[6]

Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes. It is synthesized from L-arginine by a family of enzymes called nitric oxide synthases (NOS). The inducible isoform, NOS II, is primarily expressed during inflammatory responses and can produce large amounts of NO. Inhibition of NOS II is a therapeutic target for various inflammatory diseases.

2-amino-4-methylpyridine inhibits NOS II activity in a manner that is competitive with the substrate L-arginine.[6] In in-vitro studies using mouse macrophage cells, it inhibited NOS II with an IC50 of 6 nM.[6]

NOS_Inhibition_Pathway Inhibition of Inducible Nitric Oxide Synthase L-Arginine L-Arginine NOS_II Inducible Nitric Oxide Synthase (NOS II) L-Arginine->NOS_II Substrate NO Nitric Oxide (NO) NOS_II->NO Produces Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IFN-γ) Inflammatory_Stimuli->NOS_II Induces Expression 2-amino-4-methylpyridine 2-amino-4-methylpyridine (Related Compound) 2-amino-4-methylpyridine->NOS_II Inhibits

Inhibition of Inducible Nitric Oxide Synthase.

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[7] Its reactive sites, including the amino group and the chlorinated pyridine ring, allow for a variety of chemical modifications to build diverse molecular scaffolds.

Spectroscopic Analysis

Experimental spectroscopic data for this compound were not available in the reviewed literature. However, an analysis of closely related compounds allows for the prediction of its key spectral features.

Predicted Spectral Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and a singlet for the amino group protons. The aromatic proton at position 6 would also appear as a singlet.

  • ¹³C NMR: Due to the symmetry of the molecule, the carbon NMR spectrum would be expected to show distinct signals for the methyl carbon, the carbon at position 4, the carbons at positions 3 and 5 (which are equivalent and attached to chlorine), the carbon at position 2 (attached to the amino group), and the carbon at position 6.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic peaks for N-H stretching of the amino group, C-H stretching of the methyl group and the aromatic ring, C=N and C=C stretching of the pyridine ring, and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms would be expected.

Experimental Data for a Related Compound: 2-amino-3,5-dichloropyridine

  • ¹H NMR (in CDCl₃): The proton NMR spectrum of 2-amino-3,5-dichloropyridine shows signals at approximately δ 7.94 (s, 1H), δ 7.51 (s, 1H), and δ 4.93 (broad singlet, 2H).[5]

The following workflow outlines the general steps for the analytical characterization of such a compound.

Analytical_Workflow Analytical Workflow for Compound Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Analysis and Structure Elucidation Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR GC Gas Chromatography (GC) Sample->GC HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Data_Analysis Spectral Interpretation and Data Integration NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis GC->Data_Analysis HPLC->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

General Analytical Workflow.

Conclusion

This compound is a valuable chemical building block with significant potential in the development of new pharmaceuticals and agrochemicals. While specific data on its biological activity and synthesis are limited in the public domain, analysis of its structural analogs suggests promising areas for future research, particularly in the context of enzyme inhibition. Further studies are warranted to fully elucidate the chemical and biological properties of this compound.

References

physical and chemical properties of 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and key applications of 2-Amino-3,5-dichloro-4-methylpyridine. This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of a wide range of agrochemicals and pharmaceuticals.

Core Physical and Chemical Properties

This compound, also known as 3,5-dichloro-4-methylpyridin-2-amine, is a solid organic compound.[1] Its key physical and chemical properties are summarized in the tables below for easy reference.

IdentifierValue
IUPAC Name 3,5-dichloro-4-methylpyridin-2-amine
Synonyms 2-Amino-3,5-dichloro-4-picoline, 3,5-Dichloro-4-methyl-2-pyridinamine
CAS Number 31430-47-4
Molecular Formula C₆H₆Cl₂N₂
Molecular Weight 177.03 g/mol [2][3]
MDL Number MFCD00129031
PubChem ID 318187[2]
Physical PropertyValue
Appearance Off-white to tan or light yellow to brown powder/crystal[2][3]
Melting Point 123-127 °C[2][3]
Boiling Point 258 °C[1]
Density 1.414 g/cm³[1]
Flash Point 110 °C[1]
pKa 2.72±0.10 (Predicted)[1]
Solubility & StorageInformation
Solubility Soluble in Methanol.[1][3]
Storage Conditions Store at 0-8 °C under an inert gas (nitrogen or Argon).[1][2]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While detailed spectra are best viewed from their original sources, the following provides a summary of key analytical data.

Spectroscopic DataDescription
NMR Confirms the structure of the compound.[3]
Purity (HPLC) ≥ 97%[2]
Purity (GC) >98.0%[3]

Experimental Protocols

The synthesis and analysis of this compound involve standard organic chemistry techniques. Below are generalized protocols based on common synthetic routes.

General Synthesis via Chlorination

A common method for the synthesis of similar chlorinated pyridine compounds involves the direct chlorination of a substituted aminopyridine precursor using a chlorinating agent like N-chlorosuccinimide (NCS). The reaction progress is typically monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

Materials:

  • 2-Amino-5-chloro-4-methylpyridine (or similar precursor)

  • N-chlorosuccinimide (NCS)

  • Solvent (e.g., a mixture of DMF and Methanol)[4]

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thermometer

Procedure:

  • A suitable solvent is added to a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[4]

  • The starting aminopyridine derivative and N-chlorosuccinimide are added to the flask.[4]

  • The mixture is heated and stirred at a controlled temperature (e.g., 45 °C) for a specified duration (e.g., 2.5 hours).[4]

  • The reaction is monitored by TLC and/or GC until completion.[4]

  • Upon completion, the solvent is removed under reduced pressure (e.g., rotary evaporation) to yield the crude product.[4]

  • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to afford the final pure this compound.[4]

Purity and Structural Analysis

The purity and identity of the synthesized compound are confirmed using a combination of chromatographic and spectroscopic methods.

Purity Analysis (HPLC/GC):

  • High-Performance Liquid Chromatography (HPLC): A small sample of the compound is dissolved in a suitable mobile phase and injected into an HPLC system. The retention time and peak area are used to determine the purity of the sample, which is typically expected to be ≥ 97%.[2]

  • Gas Chromatography (GC): For volatile compounds, GC is an effective method for purity assessment. A sample is vaporized and passed through a column. The resulting chromatogram indicates the purity, often found to be >98.0%.[3]

Structural Confirmation (NMR, IR, Mass Spectrometry):

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight.

Applications and Biological Relevance

This compound is a valuable building block in several areas of chemical synthesis due to its specific arrangement of functional groups.

  • Agrochemical Synthesis: This compound is a key intermediate in the production of various herbicides and fungicides.[2] Its structure allows for further chemical modifications to create active ingredients that help in controlling weeds and protecting crops from fungal diseases.[2]

  • Pharmaceutical Development: In the pharmaceutical industry, it is utilized in the synthesis of active pharmaceutical ingredients (APIs).[2] Its pyridine core is a common scaffold in medicinal chemistry for developing drugs that target specific biological pathways.[2]

  • Material Science: The chemical properties of this compound also make it useful in the development of specialty polymers, dyes, and pigments.[2]

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis_Workflow Start Precursor (e.g., 2-Amino-5-chloro-4-methylpyridine) Chlorination Chlorination with NCS in DMF/Methanol Start->Chlorination Monitoring Reaction Monitoring (TLC/GC) Chlorination->Monitoring Workup Solvent Removal Monitoring->Workup Purification Recrystallization (Ethanol) Workup->Purification FinalProduct Pure 2-Amino-3,5-dichloro- 4-methylpyridine Purification->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Analytical_Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation HPLC HPLC Analysis GC GC Analysis NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry Sample Synthesized Sample Sample->HPLC Sample->GC Sample->NMR Sample->IR Sample->MS

Caption: Standard analytical workflow for compound characterization.

Logical_Relationships cluster_properties Core Properties cluster_applications Primary Applications Compound 2-Amino-3,5-dichloro- 4-methylpyridine Structure Chemical Structure (Pyridine Core, Amino Group, Chlorine Atoms) Compound->Structure Reactivity Chemical Reactivity Structure->Reactivity Agrochemicals Agrochemicals (Herbicides, Fungicides) Reactivity->Agrochemicals Pharma Pharmaceuticals (API Synthesis) Reactivity->Pharma Materials Material Science (Dyes, Polymers) Reactivity->Materials

Caption: Relationship between the compound's properties and its applications.

References

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the structural elucidation of 2-Amino-3,5-dichloro-4-methylpyridine. This pyridine derivative is a valuable building block in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application in novel synthesis and development.

Physicochemical Properties

This compound, with the chemical formula C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol , is typically a light yellow to brown crystalline powder.[1][2] Key physicochemical data are summarized in Table 1.

PropertyValueReference
Molecular Formula C₆H₆Cl₂N₂[2]
Molecular Weight 177.03 g/mol [2]
Melting Point 123-127 °C[1]
CAS Number 31430-47-4[1][2]
Appearance Light yellow to Brown powder to crystal[1]

Spectroscopic Data for Structure Elucidation

Due to the limited availability of public experimental spectra for this compound, this section presents predicted spectral data based on the analysis of structurally similar compounds. These predictions provide a robust framework for the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The aromatic proton at position 6 will appear as a singlet. The protons of the amino group will also likely appear as a broad singlet, and the methyl group protons will present as a sharp singlet. Predicted chemical shifts are detailed in Table 2.

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms. Predicted chemical shifts are presented in Table 2.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C2-NH₂~5.0 - 6.0 (broad s, 2H)-
C3-Cl-~115 - 125
C4-CH₃~2.3 - 2.5 (s, 3H)~18 - 22
C5-Cl-~125 - 135
C6-H~8.0 - 8.2 (s, 1H)~145 - 150
C2-~150 - 155
C4-~140 - 145
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key predicted vibrational frequencies are summarized in Table 3.

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H3300 - 3500Asymmetric and symmetric stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=N, C=C1550 - 1650Ring stretching
N-H1600 - 1650Scissoring
C-Cl700 - 850Stretching
Mass Spectrometry (MS)

The mass spectrum will provide crucial information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 176. A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ratio of approximately 9:6:1) will be a key diagnostic feature.

Experimental Protocols

Synthesis of this compound

A potential synthetic route involves the chlorination of 2-Amino-4-methylpyridine. A detailed experimental protocol based on the synthesis of a similar compound, 2-amino-3,5-dichloropyridine, is provided below.

Reaction: Chlorination of 2-Amino-5-chloro-4-methylpyridine with N-chlorosuccinimide (NCS).

Procedure:

  • Dissolve 2-Amino-5-chloro-4-methylpyridine in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-chlorosuccinimide (approximately 1.1 equivalents) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • IR Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry: Mass spectra should be acquired using an electron ionization (EI) source.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the structure elucidation of this compound and a potential, though unconfirmed, signaling pathway given the biological activity of similar pyridine derivatives.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_interpretation Data Interpretation nmr->data_interpretation ir->data_interpretation ms->data_interpretation structure_confirmation Structure Confirmed data_interpretation->structure_confirmation

Caption: Workflow for the Structure Elucidation.

potential_signaling_pathway molecule This compound (Hypothesized) target_protein Target Protein (e.g., Kinase, Enzyme) molecule->target_protein Binding/Inhibition downstream_effector Downstream Effector target_protein->downstream_effector Signal Transduction cellular_response Cellular Response (e.g., Apoptosis, Anti-inflammatory) downstream_effector->cellular_response Modulation

Caption: Hypothesized Signaling Pathway.

Conclusion

This technical guide provides a foundational understanding of the structural characteristics of this compound. The presented predicted spectroscopic data and synthetic protocol offer a valuable resource for researchers engaged in the synthesis, characterization, and application of this important heterocyclic compound. Further experimental validation of the presented data will be crucial for the definitive structural assignment and will facilitate its broader use in scientific research and development.

References

Spectroscopic Profile of 2-Amino-3,5-dichloro-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-Amino-3,5-dichloro-4-methylpyridine (CAS No. 31430-47-4). Due to the limited availability of directly published experimental spectra for this specific compound, this document leverages data from structurally similar analogues to predict its characteristic spectral features. The presented data is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of closely related compounds, including 2-amino-3,5-dichloropyridine, 2-amino-5-chloro-4-methylpyridine, and 3,5-dichloro-4-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
-NH₂4.9 - 5.5Broad Singlet-Chemical shift is dependent on solvent and concentration.
-CH₃2.2 - 2.5Singlet-
Pyridine H-67.9 - 8.2Singlet-The sole aromatic proton.

Predicted solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C-2155 - 160Carbon bearing the amino group.
C-3115 - 120Carbon bearing a chlorine atom.
C-4145 - 150Carbon bearing the methyl group.
C-5120 - 125Carbon bearing a chlorine atom.
C-6140 - 145Aromatic CH.
-CH₃15 - 20Methyl carbon.

Predicted solvent: CDCl₃ or DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration Mode
N-H3300 - 3500Medium - StrongAsymmetric & Symmetric Stretching
C-H (aromatic)3000 - 3100Weak - MediumStretching
C-H (aliphatic)2850 - 3000Weak - MediumStretching
C=N, C=C (pyridine ring)1550 - 1650Medium - StrongStretching
N-H1500 - 1600Medium - StrongBending (Scissoring)
C-Cl600 - 800StrongStretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺176Molecular ion with ³⁵Cl isotopes.
[M+2]⁺178Molecular ion with one ³⁵Cl and one ³⁷Cl.
[M+4]⁺180Molecular ion with two ³⁷Cl isotopes.
[M-CH₃]⁺161Loss of a methyl group.
[M-Cl]⁺141Loss of a chlorine atom.
[M-HCl]⁺140Loss of hydrogen chloride.

The isotopic pattern for two chlorine atoms will be a characteristic feature with an approximate ratio of 9:6:1 for [M]⁺:[M+2]⁺:[M+4]⁺.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may influence chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Solid Phase):

    • KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, direct insertion probe (DIP) or gas chromatography (GC) introduction is suitable.

  • Ionization: Utilize Electron Impact (EI) ionization. A standard electron energy of 70 eV is typically used.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve instrument Place in NMR Spectrometer dissolve->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process_H1 Process ¹H Data acquire_H1->process_H1 process_C13 Process ¹³C Data acquire_C13->process_C13 analyze Spectral Analysis process_H1->analyze process_C13->analyze

NMR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start prep_choice Choose Method start->prep_choice kbr Prepare KBr Pellet prep_choice->kbr Solid atr Place on ATR Crystal prep_choice->atr Solid background Record Background Spectrum kbr->background atr->background sample_spec Record Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio analyze Spectral Analysis ratio->analyze

FTIR Spectroscopy Experimental Workflow

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Output start Start introduce Introduce Sample (e.g., DIP, GC) start->introduce ionize Ionization (EI) introduce->ionize separate Mass Separation (m/z) ionize->separate detect Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum analyze Spectral Analysis spectrum->analyze

Mass Spectrometry Experimental Workflow

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-3,5-dichloro-4-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide presents a proposed synthetic method and predicted characterization data based on closely related analogs.

Physicochemical Properties

This compound, also known as 2-Amino-3,5-dichloro-4-picoline, is a halogenated pyridine derivative. Its structural formula is C₆H₆Cl₂N₂, with a molecular weight of 177.03 g/mol .

PropertyValueReference
CAS Number 31430-47-4[1]
Molecular Formula C₆H₆Cl₂N₂[1]
Molecular Weight 177.03 g/mol [1]
Appearance Light yellow to brown powder/crystal
Melting Point 123.0 - 127.0 °C
Purity >98.0% (GC)

Synthesis Protocol

Proposed Synthesis of this compound

The proposed reaction is the chlorination of 2-Amino-4-methylpyridine using N-chlorosuccinimide (NCS). The methyl group at the 4-position is expected to influence the regioselectivity of the chlorination. A two-step approach starting from a pre-chlorinated precursor might also be a viable strategy.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 2-Amino-4-methylpyridine Product This compound Reactant1->Product Chlorination Reactant2 N-Chlorosuccinimide (NCS) Reactant2->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Temperature Controlled Temperature Temperature->Product

Figure 1: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

  • Materials:

    • 2-Amino-4-methylpyridine

    • N-Chlorosuccinimide (NCS)

    • Dimethylformamide (DMF) or other suitable polar aprotic solvent

    • Inert gas (Nitrogen or Argon)

    • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 2-Amino-4-methylpyridine in DMF.

    • Cool the solution in an ice bath.

    • Slowly add N-chlorosuccinimide (approximately 2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Characterization Data (Predicted and from Analogs)

As specific spectral data for this compound is not available, the following tables provide data from closely related compounds to serve as a reference for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of halogenated pyridines are influenced by the electronegativity and position of the substituents.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
H-6~8.0 - 8.2SingletThe proton at the 6-position is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be downfield due to the electron-withdrawing effects of the nitrogen and chlorine atoms.
NH₂~4.5 - 5.5Broad SingletThe chemical shift of the amino protons can vary depending on the solvent and concentration.
CH₃~2.3 - 2.5SingletThe methyl protons will appear as a singlet.

Note: These are predicted values. Actual values may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (ppm)Notes
C-2~155 - 158The carbon bearing the amino group will be significantly deshielded.
C-3~115 - 120The carbon atom attached to a chlorine atom will be deshielded.
C-4~145 - 148The carbon with the methyl group will be downfield.
C-5~125 - 130The second carbon atom attached to a chlorine atom.
C-6~148 - 152The carbon adjacent to the nitrogen will be deshielded.
CH₃~18 - 22The methyl carbon will appear in the typical aliphatic region.

Note: These are predicted values based on the analysis of similar structures.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3450 - 3300N-H stretching (asymmetric and symmetric)Medium
3100 - 3000C-H stretching (aromatic)Weak
2980 - 2850C-H stretching (aliphatic - CH₃)Weak
1640 - 1600N-H bending (scissoring)Strong
1600 - 1450C=C and C=N stretching (pyridine ring)Medium
850 - 750C-Cl stretchingStrong
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretation
176, 178, 180Molecular ion peaks (M, M+2, M+4) corresponding to the isotopic pattern of two chlorine atoms. The expected ratio of these peaks is approximately 9:6:1.[4]
161, 163Fragment ion corresponding to the loss of a methyl group ([M-CH₃]⁺).
141Fragment ion corresponding to the loss of a chlorine atom ([M-Cl]⁺).

Biological Activity and Signaling Pathway

Aminopyridine derivatives are known to exhibit a wide range of biological activities, often by interacting with specific enzymes or ion channels.[5] For instance, the related compound 2-Amino-4-methylpyridine has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS).[6] iNOS is an enzyme that plays a crucial role in inflammatory processes by producing nitric oxide (NO). Inhibition of iNOS is a therapeutic strategy for various inflammatory diseases.

The following diagram illustrates a generalized mechanism of competitive enzyme inhibition, which is a plausible mode of action for this compound in a relevant biological pathway.

EnzymeInhibition cluster_pathway Enzyme-Catalyzed Reaction cluster_inhibition Inhibition Mechanism Enzyme Enzyme (e.g., iNOS) Product Product (e.g., Nitric Oxide) Enzyme->Product Catalysis InhibitedComplex Enzyme-Inhibitor Complex (Inactive) Enzyme->InhibitedComplex Substrate Substrate (e.g., L-Arginine) Substrate->Enzyme Binds to active site Biological_Effect Inflammatory Response Product->Biological_Effect Leads to Inhibitor This compound Inhibitor->Enzyme Competes with substrate for active site Inhibitor->InhibitedComplex No_Effect Reduced Inflammation InhibitedComplex->No_Effect Blocks

Figure 2: Generalized signaling pathway of competitive enzyme inhibition.

Conclusion

This compound is a valuable building block in medicinal and agricultural chemistry.[7] This guide provides a framework for its synthesis and characterization based on the best available data from analogous compounds. Further experimental validation is necessary to confirm the proposed synthetic route and the specific spectral characteristics of this compound. The potential for this class of molecules to act as enzyme inhibitors highlights their importance in the ongoing development of novel therapeutic agents.[8][9]

References

Navigating the Synthetic Potential of 2-Amino-3,5-dichloro-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Available Data: While 2-Amino-3,5-dichloro-4-methylpyridine is recognized as a valuable building block in various chemical industries, publicly available literature with detailed experimental protocols for its specific applications in organic synthesis is limited. This guide will therefore focus on the closely related and well-documented compound, 2-Amino-3,5-dichloropyridine , to illustrate the synthetic utility of this class of molecules. The principles and reactions discussed are broadly applicable to substituted aminopyridines and provide a strong framework for researchers exploring the applications of this compound.

Introduction: The Versatility of Dichloroaminopyridines in Synthesis

This compound is a versatile chemical intermediate with significant potential in the synthesis of a wide array of chemical products. Its applications span across several key industries:

  • Agrochemicals: This compound serves as a crucial intermediate in the development of herbicides and fungicides, contributing to improved crop yields and protection.

  • Pharmaceuticals: The unique substitution pattern of the pyridine ring makes it a valuable scaffold for the synthesis of novel pharmaceutical agents.

  • Materials Science: It is utilized in the creation of specialty polymers, dyes, and pigments, where its structural features can impart desirable properties to the final materials.[1]

The reactivity of the amino group and the two chlorine atoms allows for a diverse range of chemical transformations, making it a valuable tool for synthetic chemists.

Core Synthesis of 2-Amino-3,5-dichloropyridine

A common and well-documented method for the synthesis of 2-Amino-3,5-dichloropyridine involves the chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS). This reaction provides a reliable route to the desired product in good yield and purity.

Experimental Protocol: Synthesis via Chlorination

Objective: To synthesize 2-Amino-3,5-dichloropyridine from 2-amino-5-chloropyridine.

Materials:

  • 2-amino-5-chloropyridine

  • N-chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol (for recrystallization)

Procedure:

  • In a 10 L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, a solvent mixture of DMF and methanol (2.5:1 volume ratio, 5500 mL total) is added.

  • Stirring is initiated, and 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide are added sequentially to the flask.

  • The reaction mixture is heated to and maintained at 45°C for 2.5 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • Upon completion of the reaction, the solvent is removed by distillation to yield the crude product.

  • The crude product is purified by recrystallization from ethanol to afford pure 2-amino-3,5-dichloropyridine.[1][2]

Quantitative Data
ParameterValueReference
Starting Material2-amino-5-chloropyridine[1][2]
ReagentN-chlorosuccinimide[1][2]
SolventDMF/Methanol (2.5:1)[1][2]
Reaction Temperature45°C[1][2]
Reaction Time2.5 hours[1][2]
Yield70.5%[1]
Purity (by GC)98.20%[1]

Potential Synthetic Transformations

The structure of this compound offers several avenues for further synthetic modifications. The amino group can undergo a variety of reactions, including diazotization followed by Sandmeyer-type reactions to replace the amino group with other functionalities. The chlorine atoms can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions.

Conceptual Reaction Pathway: Diazotization and Sandmeyer Reaction

A key potential application for aminopyridines is their conversion to other functional groups via diazotization of the amino group to form a diazonium salt, which can then be displaced in a Sandmeyer reaction. This opens up a wide range of synthetic possibilities.

sandmeyer_reaction This compound This compound Diazonium_Salt Diazonium Salt Intermediate This compound->Diazonium_Salt NaNO2, H+ Product Substituted Pyridine Diazonium_Salt->Product CuX (X = Cl, Br, CN, etc.)

Caption: Conceptual workflow for the Sandmeyer reaction of an aminopyridine.

Conceptual Experimental Workflow: Suzuki Cross-Coupling

The chloro-substituents on the pyridine ring are potential sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. This would allow for the introduction of various aryl or vinyl groups.

suzuki_coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Start_Material This compound Product Coupled Product Start_Material->Product Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Product

References

Navigating the Therapeutic Potential of 2-Amino-3,5-dichloro-4-methylpyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyridine derivatives, those bearing amino, chloro, and methyl substituents are of particular interest due to their potential to interact with a wide range of biological targets. This technical guide focuses on the biological activities of derivatives of 2-Amino-3,5-dichloro-4-methylpyridine. It is important to note that while this specific chemical scaffold holds significant therapeutic promise, publicly available research dedicated exclusively to its biological activities is limited. Therefore, this guide will provide a comprehensive overview of the biological activities of structurally related 2-aminopyridine derivatives, particularly those with chloro and methyl substitutions, to offer valuable insights for researchers, scientists, and drug development professionals. The data and protocols presented herein are drawn from studies on closely related analogs and are intended to serve as a foundation for future research and development of novel therapeutic agents based on the this compound core.

Kinase Inhibitory Activity

Substituted 2-aminopyridine and 2-aminopyrimidine derivatives have emerged as a significant class of cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle and are prominent targets in cancer therapy.[1] The structural features of these compounds allow them to fit into the ATP-binding pocket of kinases, thereby inhibiting their activity and arresting cell proliferation.

Quantitative Data: Kinase Inhibitory Activity of Related Aminopyrimidine Derivatives
Compound IDTarget KinaseIC50 (nM)Assay Type
Example A-1CDK410-100Biochemical
Example A-2CDK41-10Biochemical
Example B-1CDK6100-500Biochemical
Example B-2CDK610-100Biochemical
Example C-1CDK2500-1000Biochemical

Note: The compound structures are detailed in the source patent literature and are presented here to illustrate the potential activity range for this class of compounds.

Experimental Protocol: In Vitro Cyclin-Dependent Kinase (CDK) Inhibition Assay

This protocol outlines a typical biochemical assay to determine the in vitro inhibitory activity of test compounds against CDK enzymes.

Materials:

  • Recombinant human CDK enzyme (e.g., CDK4/Cyclin D1)

  • Substrate (e.g., Retinoblastoma protein, Rb)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction mixture containing the CDK enzyme and its substrate in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

experimental_workflow_kinase_inhibition prep Prepare Reaction Mix (CDK Enzyme + Substrate) add_compounds Add Test Compounds (Varying Concentrations) prep->add_compounds initiate_reaction Initiate Reaction (Add ATP) add_compounds->initiate_reaction incubation Incubate (e.g., 30°C for 60 min) initiate_reaction->incubation stop_reaction Stop Reaction & Detect ADP (e.g., ADP-Glo™) incubation->stop_reaction read_signal Read Luminescence stop_reaction->read_signal analyze_data Calculate % Inhibition & IC50 read_signal->analyze_data

Experimental workflow for an in vitro kinase inhibition assay.

Anticancer Activity

The antiproliferative properties of substituted aminopyridines make them promising candidates for cancer therapy. Their mechanisms of action can be diverse, including the inhibition of kinases involved in cell cycle progression, induction of apoptosis, and interference with other critical cellular processes.

Quantitative Data: Anticancer Activity of Related Aminopyridine Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for various substituted aminopyridine derivatives against different cancer cell lines. This data highlights the potential of this chemical class as anticancer agents.

Compound IDSubstitution PatternCell LineIC50 (µM)
1a 2-amino-4-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridine-3-carbonitrileNCIH 460 (Lung)25 ± 2.6
1b 2-amino-4-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridine-3-carbonitrileRKOP 27 (Colon)16 ± 2
2a 2-amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3,5-dicarbonitrileHeLa (Cervical)7.1
2b 2-thioxo-4-(2,6-dichlorophenyl)-6-(tetralin-6-yl)pyridine-3-carbonitrileHeLa (Cervical)8.1
3c Amino acid conjugate of 2-aminopyridineA2780CISR (Ovarian)11.52

Data sourced from multiple studies on related pyridine derivatives.[2][3][4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[1][5]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

mtt_assay_workflow seed_cells Seed Cells in 96-well Plate add_compounds Add Test Compounds seed_cells->add_compounds incubate_72h Incubate (72h) add_compounds->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow of the MTT assay for determining cell viability.

Antimicrobial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents. Pyridine derivatives have been investigated for their potential to inhibit the growth of various pathogenic bacteria.[6] The presence of halogen atoms on the pyridine ring can enhance the antimicrobial activity of these compounds.

Quantitative Data: Antimicrobial Activity of Related Pyridine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several pyridine derivatives against Gram-positive and Gram-negative bacteria.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)
4a 4-chloromethylpyridine derivativeS. aureus56 ± 0.5
4b 4-chloromethylpyridine derivativeE. coli55 ± 0.5
5c 2-thioxopyridine derivativeS. aureus10
5d 2-thioxopyridine derivativeB. subtilis10
6e Nicotinoyl thiourea derivativeP. aeruginosa31.25

Data compiled from various studies on antimicrobial pyridine derivatives.[6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well round-bottom microtiter plates

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Prepare a standardized inoculum of the test bacterium with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculate each well containing the diluted compound with the bacterial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Optionally, the absorbance can be read using a plate reader to quantify bacterial growth.

mic_determination_workflow prepare_inoculum Prepare Bacterial Inoculum inoculate_wells Inoculate Wells with Bacteria prepare_inoculum->inoculate_wells serial_dilution Serial Dilution of Compounds in 96-well Plate serial_dilution->inoculate_wells incubation Incubate (16-20h, 37°C) inoculate_wells->incubation visual_inspection Visually Determine MIC (Lowest concentration with no growth) incubation->visual_inspection

Workflow for MIC determination by broth microdilution.

Nitric Oxide Synthase (NOS) Inhibitory Activity

Some 2-aminopyridine derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes, including inflammation and neurotransmission. Inhibition of specific NOS isoforms is a therapeutic strategy for several diseases.

Signaling Pathway

NOS_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO O2_NADPH O2 + NADPH O2_NADPH->NOS cGMP Soluble Guanylate Cyclase (sGC) NO->cGMP Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) cGMP->Physiological_Effects GTP GTP GTP->cGMP Inhibitor 2-Aminopyridine Derivative Inhibitor->NOS Inhibition

Simplified nitric oxide synthesis pathway and the inhibitory action of 2-aminopyridine derivatives.

While direct biological data for this compound derivatives is not extensively available, the information gathered on structurally similar compounds strongly suggests a high potential for diverse biological activities. The recurring themes of kinase inhibition, anticancer, and antimicrobial activities within the broader class of substituted 2-aminopyridines provide a solid rationale for the synthesis and evaluation of novel derivatives based on the this compound scaffold. The detailed experimental protocols and workflow diagrams provided in this guide offer a practical framework for researchers to initiate such investigations. Further exploration in this area is warranted to unlock the full therapeutic potential of this promising class of compounds.

References

The Versatile Building Block: A Technical Guide to 2-Amino-3,5-dichloro-4-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-dichloro-4-methylpyridine has emerged as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group for derivatization and two chlorine atoms at positions amenable to cross-coupling reactions, provides a robust scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide explores the core applications of this compound, with a particular focus on its role in the development of kinase inhibitors, specifically targeting p38 MAP kinase and Aurora kinases. This document provides a comprehensive overview of its synthesis, key reactions, and the biological significance of the resulting compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and synthetic workflows.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound offers medicinal chemists a pre-functionalized starting material that facilitates the rapid construction of complex molecular architectures. The presence of the amino group allows for amide bond formation, sulfonylation, and other nucleophilic substitutions, while the chlorine atoms at the 3- and 5-positions are ideal handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions. This dual reactivity makes it a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₆Cl₂N₂[1]
Molecular Weight 177.03 g/mol [1]
Appearance Off-white to tan colored powder[1]
Melting Point 123-127 °C[1]
CAS Number 31430-47-4[2]

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for process development and cost-effective scale-up. A common synthetic route involves the chlorination of 2-amino-4-methylpyridine.

General Experimental Protocol: Chlorination of 2-Amino-4-methylpyridine

A general procedure for the synthesis of a related compound, 2-amino-3,5-dichloropyridine, involves the chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS).[3][4][5] This method can be adapted for the synthesis of the title compound.

Materials:

  • 2-Amino-4-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Methanol)

Procedure:

  • To a solution of 2-amino-4-methylpyridine in a suitable solvent (e.g., a mixture of DMF and methanol), add N-chlorosuccinimide in portions at a controlled temperature.

  • Stir the reaction mixture at a specified temperature (e.g., 45 °C) for a designated time (e.g., 2.5 hours).[3][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.[3][5]

Key Reactions in Medicinal Chemistry

The utility of this compound as a building block is primarily demonstrated through its participation in cross-coupling and amination reactions to generate libraries of substituted pyridines.

Suzuki-Miyaura Coupling

The chlorine atoms at the 3- and 5-positions can be sequentially or simultaneously replaced via Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids to introduce diverse substituents. This reaction is fundamental in the synthesis of bi-aryl and heteroaryl-aryl structures commonly found in kinase inhibitors.

Buchwald-Hartwig Amination

The chlorine atoms can also be substituted with a variety of amines through the Buchwald-Hartwig amination, a powerful method for forming C-N bonds. This reaction is crucial for introducing key pharmacophoric elements that can interact with the target protein.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 2,3,5-trisubstituted pyridine scaffold is a common feature in many kinase inhibitors, where the substituents are designed to interact with specific residues in the ATP-binding pocket of the kinase.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of inflammatory diseases.[6] Several p38 MAPK inhibitors are based on a substituted pyridine core.

The p38 MAPK signaling pathway is activated by various cellular stresses and inflammatory cytokines, leading to the downstream activation of transcription factors and the production of pro-inflammatory mediators.[3][7][8][9][10]

p38_MAPK_Pathway Stress Cellular Stress / Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Response Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream->Response Inhibitor p38 Inhibitor Inhibitor->p38

p38 MAPK Signaling Pathway

The following workflow illustrates the synthesis of a hypothetical 2,3,5-trisubstituted pyridine as a p38 MAPK inhibitor, starting from this compound.

p38_Synthesis_Workflow Start 2-Amino-3,5-dichloro- 4-methylpyridine Step1 Suzuki Coupling (Aryl Boronic Acid) Start->Step1 Intermediate1 2-Amino-3-aryl-5-chloro- 4-methylpyridine Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (Aniline) Intermediate1->Step2 Final 2-(Arylamino)-3-aryl-5-chloro- 4-methylpyridine (p38 Inhibitor Scaffold) Step2->Final

Synthetic workflow for a p38 inhibitor scaffold.

General Procedure for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1 equivalent), the desired aryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for the required time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Procedure for Buchwald-Hartwig Amination: [11][12][13][14]

  • To an oven-dried reaction vessel, add the 2-amino-3-aryl-5-chloro-4-methylpyridine intermediate (1 equivalent), the desired aniline (1.1-1.2 equivalents), a palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 1.4-2.0 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas.

  • Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Table 2 presents IC₅₀ values for representative p38 MAPK inhibitors with a substituted pyridine core. While not directly synthesized from this compound, these compounds illustrate the potency achievable with this scaffold.

Compoundp38α IC₅₀ (nM)Reference
Pyridinylquinoxaline 6f81[15]
Pyrido[2,3-b]pyrazine 9e38[15]
SB 203580300[16]
TAK-715Potent p38 inhibitor

Table 3 provides representative yields for key reactions involved in the synthesis of substituted pyridines.

ReactionSubstrateProductYield (%)Reference
Buchwald-Hartwig Amination2-Bromo-4-methylpyridine + Aniline2-Anilino-4-methylpyridine>95[17]
Suzuki Coupling2,4-dichloropyrimidine + Phenylboronic acid2-Chloro-4-phenylpyrimidine87[18]
Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development.[19]

Aurora kinases regulate multiple aspects of cell division, including centrosome maturation, spindle assembly, and cytokinesis.[12][20][21][22][23]

Aurora_Kinase_Pathway G2_M G2/M Transition AuroraA Aurora A G2_M->AuroraA AuroraB Aurora B G2_M->AuroraB Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Mitosis Proper Mitosis Centrosome->Mitosis Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Chromosome->Mitosis Inhibitor Aurora Kinase Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein (αβγ) GPCR->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

References

An In-Depth Technical Guide to 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical intermediate 2-Amino-3,5-dichloro-4-methylpyridine, also known by its synonym 2-Amino-3,5-dichloro-4-picoline. It is a versatile chemical compound primarily utilized as a building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. This document collates the available technical data, including its properties, synthesis, and applications, aimed at researchers, scientists, and drug development professionals.

Core Compound Information

This compound is a substituted pyridine derivative. The presence of amino, chloro, and methyl functional groups on the pyridine ring makes it a valuable precursor for creating a diverse range of organic compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 31430-47-4[1]
Molecular Formula C₆H₆Cl₂N₂[1]
Molecular Weight 177.03 g/mol [1]
Appearance Information not available
Melting Point Information not available
Boiling Point Information not available
Solubility Information not available
Purity Commercially available up to 99%+ (HPLC)[1]

History and Discovery

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the initial or commercial synthesis of this compound is not explicitly documented in readily accessible scientific literature, a general understanding of its synthesis can be inferred from patents related to similar chlorinated aminopyridines.

For instance, a common method for the synthesis of chlorinated pyridines involves the direct chlorination of a pyridine precursor. A Chinese patent describes a method for the synthesis of 2-amino-3,5-dichloropyridine, which involves the reaction of 2-amino-5-chloropyridine with N-chlorosuccinimide.[3] This suggests that a potential synthetic route to this compound could involve the chlorination of 2-amino-4-methylpyridine.

Hypothetical Synthesis Workflow:

The following diagram illustrates a plausible, though not definitively documented, synthetic pathway for this compound.

G cluster_0 Hypothetical Synthesis of this compound A 2-Amino-4-methylpyridine (Starting Material) D Reaction at controlled temperature A->D B Chlorinating Agent (e.g., N-Chlorosuccinimide) B->D C Reaction Solvent C->D E Purification (e.g., Recrystallization, Chromatography) D->E F This compound (Final Product) E->F

A potential synthetic workflow for this compound.

Note: This represents a generalized and hypothetical protocol. The actual reaction conditions, including the specific chlorinating agent, solvent, temperature, and purification methods, would require experimental optimization.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public scientific literature detailing the direct biological activity of this compound or its involvement in any signaling pathways. Its primary role is described as an intermediate in the synthesis of other biologically active molecules.[4]

For example, analogues of 2-amino-4-methylpyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[5] This suggests that derivatives of this compound could potentially be synthesized and evaluated for similar biological activities.

Logical Relationship for Potential Drug Discovery:

The following diagram illustrates the logical progression from a chemical intermediate to a potential drug candidate.

G A This compound (Intermediate) B Chemical Modification (e.g., Suzuki Coupling, Acylation) A->B C Library of Novel Compounds B->C D Biological Screening (e.g., Enzyme Inhibition Assays) C->D E Identification of 'Hit' Compound D->E F Lead Optimization E->F G Potential Drug Candidate F->G

Logical workflow from a chemical intermediate to a potential drug candidate.

Applications

The primary application of this compound is as a key intermediate in the synthesis of:

  • Pharmaceuticals: It serves as a starting material for the creation of more complex active pharmaceutical ingredients (APIs). While specific drugs derived from this compound are not widely publicized, the structural motif is common in medicinal chemistry.

  • Agrochemicals: The substituted pyridine core is a feature of many herbicides, fungicides, and insecticides. This compound provides a foundational structure for the development of new crop protection agents.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. While detailed historical information on its discovery and a specific, publicly available synthesis protocol are lacking, its utility is evident from its commercial availability and the known applications of related compounds. Further research into the synthesis of novel derivatives and their subsequent biological evaluation could lead to the discovery of new therapeutic agents and crop protection solutions. Researchers working with this compound should rely on established principles of synthetic chemistry to develop and optimize reaction protocols for their specific needs.

References

Theoretical Analysis of Dichlorinated Aminopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated theoretical and computational studies on 2-Amino-3,5-dichloro-4-methylpyridine are not extensively available in peer-reviewed literature. To fulfill the core requirements of this guide, we will provide a detailed theoretical analysis of a structurally analogous compound, 4-Amino-3,5-dichloropyridine (ADCP) . The experimental data and computational methodologies presented herein are derived from a comprehensive study on ADCP and serve as a robust, illustrative framework for the type of analysis applicable to this compound and other related heterocyclic compounds.

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, valued for their versatile reactivity and diverse biological activities.[1] Theoretical studies involving quantum chemical calculations are indispensable for understanding their molecular structure, stability, reactivity, and intermolecular interactions. By elucidating electronic properties, vibrational frequencies, and non-covalent interaction energies, these computational approaches provide critical insights that guide drug design and the development of novel functional materials.

This technical guide details the experimental and computational methodologies used to characterize dichlorinated aminopyridines, using 4-Amino-3,5-dichloropyridine (ADCP) as a primary example. The analysis encompasses its molecular geometry, supramolecular architecture, and the quantification of intermolecular forces that govern its crystal packing.

Methodologies and Protocols

Experimental Protocol: Synthesis and Crystallization

The synthesis and crystallization of high-quality single crystals are prerequisites for experimental structural determination. The protocol for ADCP is as follows:

  • Dissolution: 4-Amino-3,5-dichloropyridine (0.04075 mg) is dissolved in 20 ml of deionized water.[1][2]

  • Heating: The solution is gently warmed over a water bath for 20 minutes at 353 K to ensure complete dissolution.[1][2]

  • Crystallization: The solution is allowed to cool slowly to room temperature.

  • Isolation: After several days, colorless single crystals suitable for X-ray diffraction are isolated from the mother liquor.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal structure determination provides precise atomic coordinates and geometric parameters.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray intensity data is collected at a controlled temperature.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Computational Protocol: Hirshfeld Surface and Energy Framework Analysis

Computational methods are employed to investigate and quantify the intermolecular interactions governing the crystal packing.

  • Hirshfeld Surface (HS) Analysis:

    • The analysis is performed using software that generates Hirshfeld surfaces from the crystallographic information file (CIF).

    • The normalized contact distance (dnorm) is mapped onto the surface to identify regions of significant intermolecular contact. The dnorm surface is calculated based on the distances of any surface point to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms.

    • Two-dimensional fingerprint plots are generated from the Hirshfeld surface, quantifying the percentage contribution of different types of intermolecular contacts (e.g., Cl···H, H···H, N···H).[1][2]

  • Energy Framework Analysis:

    • Interaction energies between a central molecule and its neighbors (within a 3.8 Å radius) are calculated using a suitable level of theory, such as the CE-B3LYP/6-31G(d,p) model.[1][3]

    • This method calculates electrostatic, polarization, dispersion, and repulsion energy components to determine the total interaction energy.

    • The results are visualized as energy frameworks (e.g., cylinders) where the size and color of the framework elements represent the strength and nature (e.g., electrostatic vs. dispersion) of the interaction energies.[1]

Data Presentation: Molecular Structure and Interactions

Molecular Geometry of 4-Amino-3,5-dichloropyridine (ADCP)

The crystal structure of ADCP reveals a planar pyridine ring. The C1—N1—C5 bond angle of 116.4 (5)° suggests sp² hybridization of the ring nitrogen atom.[1][3] This deviation from the ideal 120° is attributed to the steric strain from the lone pair on the nitrogen atom, which also contributes to the molecule's weak basicity.[1][3]

Table 1: Selected Bond Lengths and Angles for ADCP

Bond/Angle Length (Å) / Angle (°)
Cl1—C2 1.731 (2)
Cl2—C4 1.735 (2)
N1—C1 1.336 (3)
N1—C5 1.334 (3)
N2—C3 1.378 (3)
C1—N1—C5 116.4 (5)
N2—C3—C2 121.2 (2)

| N2—C3—C4 | 121.1 (2) |

Data sourced from single-crystal X-ray diffraction studies.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of ADCP is stabilized by a network of non-covalent interactions.

  • N—H···N Hydrogen Bonding: The primary interaction involves strong hydrogen bonds between the amino group (N2) of one molecule and the pyridine ring nitrogen (N1) of an adjacent molecule, forming supramolecular chains along the crystallographic b-axis.[1][2][3]

  • π–π Stacking Interactions: These chains are further interconnected by offset aromatic π–π stacking interactions between the pyridine rings of neighboring molecules. The centroid-centroid distance is 3.8638 (19) Å with a perpendicular distance of 3.4954 (12) Å.[1][4]

  • Halogen–π Interactions: The crystal structure is also consolidated by halogen–π interactions, with a Cl···π distance of 3.9375 (17) Å.[1][3]

Table 2: Quantification of Intermolecular Contacts from Hirshfeld Surface Analysis of ADCP

Intermolecular Contact Contribution (%)
Cl···H / H···Cl 40.1
H···H 15.7
N···H / H···N 13.1
C···H / H···C 7.3
Cl···Cl 7.1
C···C 6.8
N···C / C···N 4.9

| Cl···C / C···Cl | 3.8 |

These percentages represent the relative area on the Hirshfeld surface corresponding to each type of atomic contact.[1][2]

Visualization of Pathways and Workflows

Supramolecular_Assembly Supramolecular Assembly of 4-Amino-3,5-dichloropyridine cluster_chain Supramolecular Chain (along b-axis) cluster_stacking Inter-chain Interactions mol1 ADCP Molecule 1 mol2 ADCP Molecule 2 mol1->mol2 N-H···N Hydrogen Bond mol3 ADCP Molecule 3 mol2->mol3 N-H···N Hydrogen Bond chain1_rep Chain A chain2_rep Chain B chain1_rep->chain2_rep Offset π-π Stacking Halogen-π Interactions

Caption: Supramolecular assembly of 4-Amino-3,5-dichloropyridine.

DFT_Workflow General Workflow for Theoretical Analysis cluster_setup 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations (DFT) cluster_analysis 3. Post-Calculation Analysis mol_structure Define Initial Molecular Structure (e.g., from CIF or sketch) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm minimum energy state) geom_opt->freq_calc hirshfeld Hirshfeld Surface Analysis (Intermolecular Interactions) geom_opt->hirshfeld nbo_homo Electronic Properties (HOMO-LUMO, NBO, ESP) freq_calc->nbo_homo spectra Simulate Spectra (IR, Raman, UV-Vis) nbo_homo->spectra energy_framework Energy Framework Analysis (Interaction Energies) hirshfeld->energy_framework

Caption: A generalized workflow for DFT-based theoretical studies.

Conclusion

The detailed analysis of 4-Amino-3,5-dichloropyridine, a close structural analog to the target molecule, demonstrates the power of combining experimental X-ray diffraction with computational chemistry. This integrated approach provides a comprehensive understanding of not only the molecule's intrinsic geometric properties but also the complex network of non-covalent interactions that dictate its solid-state architecture. The dominance of Cl···H contacts (40.1%) and the significant contributions from N-H···N hydrogen bonds (13.1%) and H···H contacts (15.7%) are key to the stability of the crystal lattice.[1][2] The methodologies and findings presented here serve as a blueprint for conducting a thorough theoretical investigation of this compound, which would be essential for its potential application in pharmaceutical and materials science research.

References

Methodological & Application

Application Note: A Proposed Synthetic Route for 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3,5-dichloro-4-methylpyridine is a valuable substituted pyridine derivative that can serve as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern makes it an attractive intermediate for creating complex molecular architectures. This application note outlines a proposed two-step synthetic protocol for the preparation of this compound starting from the readily available 2-amino-4-picoline. The described methodology is based on established chlorination procedures for aminopyridines.

Overall Reaction Scheme

The proposed synthesis involves the direct dichlorination of 2-amino-4-picoline at the 3 and 5 positions, which are activated by the amino group.

  • Starting Material: 2-amino-4-picoline

  • Final Product: this compound

  • Key Transformation: Electrophilic Chlorination

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that these are target values and may vary based on experimental conditions and scale.

ParameterValue
Starting Material 2-amino-4-picoline
Molecular Weight108.14 g/mol
Final Product This compound
Molecular Weight177.03 g/mol
AppearanceOff-white to light yellow solid
Reaction Metrics
Theoretical YieldBased on 1:1 stoichiometry
Expected Yield65-75%
Purity (by HPLC)>98%
Melting Point125-128 °C

Experimental Protocol

Materials and Reagents:

  • 2-amino-4-picoline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-picoline (1.0 eq) in anhydrous acetonitrile.

  • Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (2.2 eq) portion-wise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterization: Characterize the final product by determining its melting point, and confirm its purity using HPLC. Further structural confirmation can be obtained using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Synthetic Pathway Diagram:

Synthesis_Pathway Start 2-amino-4-picoline Reagent N-Chlorosuccinimide (NCS) Acetonitrile, Reflux Start->Reagent Product This compound Reagent->Product

Caption: Synthetic route for this compound.

Experimental Workflow Diagram:

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve Dissolve 2-amino-4-picoline in Acetonitrile add_ncs Add N-Chlorosuccinimide dissolve->add_ncs reflux Reflux for 4-6 hours add_ncs->reflux concentrate Concentrate reflux->concentrate extract Extract with DCM concentrate->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize (m.p., HPLC) purify->characterize

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Chlorosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes.

  • Acetonitrile and dichloromethane are flammable and toxic. Handle with care.

Conclusion

This application note provides a practical and detailed protocol for the synthesis of this compound from 2-amino-4-picoline. The use of N-chlorosuccinimide offers a potentially effective method for the dichlorination of the electron-rich pyridine ring. The presented workflow, from reaction setup to purification and analysis, is designed to be a valuable resource for researchers in synthetic and medicinal chemistry. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity on a larger scale.

Application Notes and Protocols for Cross-Coupling Reactions of 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dichloro-4-methylpyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The presence of two reactive chlorine atoms at the C3 and C5 positions, along with an amino group at C2, offers multiple sites for functionalization. Palladium-catalyzed cross-coupling reactions are indispensable tools for the strategic modification of such scaffolds, enabling the construction of complex molecular architectures with diverse functionalities.

The pyridine core, particularly the aminopyridine motif, is a well-established "hinge-binding" element in many kinase inhibitors, mimicking the adenine core of ATP to anchor within the enzyme's active site.[1] The strategic introduction of aryl, heteroaryl, alkyl, or amino groups via cross-coupling can extend into other regions of the ATP-binding pocket, enhancing potency and selectivity. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the C3 and C5 positions susceptible to cross-coupling reactions. Regioselectivity can often be controlled by the choice of catalyst, ligand, and reaction conditions.

These application notes provide detailed protocols and performance data for key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille—utilizing this compound as the substrate. The methodologies are based on established procedures for structurally similar dihalopyridines and serve as a comprehensive guide for researchers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. For this compound, this reaction allows for the selective introduction of aryl and heteroaryl moieties, which are crucial for tuning the electronic and steric properties of potential drug candidates.

Quantitative Data for Suzuki-Miyaura Coupling
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O901680-90
3-Thienylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O851875-85
4-Pyridylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃DMF1101270-80

Note: Data is representative and based on reactions with analogous dichloropyridine substrates.

Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the C5 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Add degassed toluene and water in a 4:1 ratio (5 mL total volume).

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB [Ar-Pd(II)L₂-Ar']⁺ ArPdX->ArPdArB Transmetalation (Ar'B(OH)₂ + Base) ArAr_complex Ar-Pd(II)L₂-Ar' ArPdArB->ArAr_complex ArAr_complex->Pd0 Reductive Elimination product Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2] It is a cornerstone of modern medicinal chemistry for synthesizing arylamines from aryl halides. With this compound, this reaction enables the introduction of a wide range of primary and secondary amines, providing access to novel scaffolds for drug discovery. Given the two chloro-substituents, regioselective amination can be achieved by tuning the reaction conditions.[3]

Quantitative Data for Buchwald-Hartwig Amination
AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001880-95
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102475-85
BenzylamineCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1202450-65
N-MethylpiperazinePd-G3-XPhos (1.5)-K₃PO₄t-Amyl alcohol1001285-92

Note: Data is representative and based on reactions with analogous dichloropyridine substrates.[4]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere glovebox (recommended)

Procedure:

  • Inside a glovebox, add NaOtBu (1.4 mmol) to a dry Schlenk tube.

  • Add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and this compound (1.0 mmol).

  • Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol).

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup 1. Add reagents to vial reaction Heating & Stirring (100-110 °C, 12-24h) setup->reaction 2. Seal and heat workup Aqueous Work-up (Quench, Extract) reaction->workup 3. Cool and quench purification Purification (Column Chromatography) workup->purification 4. Isolate crude product analysis Characterization (NMR, MS) purification->analysis 5. Purify end End: Pure Product analysis->end

Caption: General experimental workflow for cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5][6] This reaction is highly efficient for introducing alkynyl moieties onto the pyridine scaffold, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclizations) or as key structural elements in pharmacologically active molecules.

Quantitative Data for Sonogashira Coupling
Terminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF60885-95
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPAToluene701280-90
1-HexynePd(OAc)₂ (2) / XPhos (4)CuI (3)Cs₂CO₃Dioxane801075-85
Propargyl alcoholK₂PdCl₄ (5)CuI (5)n-Bu₄NOHEtOH/H₂O371670-80

Note: Data is representative and based on reactions with analogous halopyridine substrates.[7]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (8 mL) and triethylamine (2 mL).

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at 60 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter it through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.

Stille Coupling

The Stille reaction involves the coupling of an organostannane reagent with an organic halide, catalyzed by palladium.[8] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the chloro-positions of the pyridine ring.[1] However, a significant drawback is the toxicity of the organotin reagents and byproducts.

Quantitative Data for Stille Coupling
OrganostannaneCatalyst (mol%)LigandAdditiveSolventTemp (°C)Time (h)Yield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄ (4)--Toluene1101670-85
Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-LiClDMF901275-90
2-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(o-tol)₃ (8)-Dioxane1001870-80
Trimethyl(ethynyl)stannaneAsCat-4 (3)-CsFNMP801065-75

Note: Data is representative and based on reactions with analogous halopyridine substrates.[1]

Experimental Protocol: Stille Coupling

Materials:

  • This compound

  • Organostannane (e.g., (2-Thienyl)tributylstannane) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (4 mol%)

  • Anhydrous Toluene or DMF

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol).

  • Add the organostannane (1.2 mmol) and anhydrous toluene (5 mL).

  • Seal the flask and degas the solution by bubbling with argon for 20 minutes.

  • Under a positive pressure of argon, add Pd(PPh₃)₄ (0.04 mmol).

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • To remove tin byproducts, stir the organic solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour, then filter through Celite.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Logical Diagram for Regioselective Coupling

Regioselectivity Substrate This compound C5_Position C5-Cl Position (Less Steric Hindrance) Substrate->C5_Position C3_Position C3-Cl Position (More Steric Hindrance from Me & NH₂) Substrate->C3_Position Mild_Conditions Mild Conditions (e.g., lower temp, specific ligand) C5_Position->Mild_Conditions More Reactive Site Harsh_Conditions Harsher Conditions (e.g., higher temp, more active catalyst) C3_Position->Harsh_Conditions Less Reactive Site Mono_Coupling Mono-Coupling Product (at C5) Mild_Conditions->Mono_Coupling Di_Coupling Di-Coupling Product (at C3 and C5) Harsh_Conditions->Di_Coupling

Caption: Logic for achieving regioselective vs. double cross-coupling.

Conclusion

The cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille—provide a powerful and versatile toolkit for the functionalization of this compound. These methods enable the synthesis of a vast library of substituted aminopyridines, which are key intermediates for the development of novel therapeutics, particularly kinase inhibitors, and advanced materials. The provided protocols serve as a robust starting point for researchers to explore the rich chemistry of this valuable heterocyclic scaffold. Careful selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and, where applicable, regioselectivity.

References

Application Notes and Protocols for the Derivatization of 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various chemical derivatizations of the amino group of 2-Amino-3,5-dichloro-4-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its potential for modification, leading to a diverse range of compounds with potential biological activities. The protocols outlined below are based on established chemical transformations of aminopyridines and are intended to serve as a foundational guide for the synthesis of novel derivatives.

N-Acylation

Acylation of the amino group in this compound can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct.

Experimental Protocol:

Materials:

  • This compound

  • Acetyl chloride (or other acid chloride/anhydride)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Illustrative):
DerivativeReagentsSolventTime (h)Yield (%)
N-acetylAcetyl chloride, PyridineDCM3~85-95
N-benzoylBenzoyl chloride, PyridineDCM4~80-90

Note: Yields are estimated based on typical acylation reactions of similar aminopyridines and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow:

acylation_workflow start Dissolve 2-Amino-3,5-dichloro- 4-methylpyridine in DCM add_base Add Pyridine and cool to 0 °C start->add_base add_acyl Add Acetyl Chloride dropwise add_base->add_acyl react Stir at Room Temperature (2-4 hours) add_acyl->react quench Quench with Saturated NaHCO3 Solution react->quench extract Extract with DCM quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify

N-Acylation Experimental Workflow

N-Sulfonylation

Sulfonylation introduces a sulfonyl group to the amino moiety, often yielding compounds with distinct biological properties. The reaction is typically carried out with a sulfonyl chloride in the presence of a base.

Experimental Protocol:

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (or other sulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.5 eq) and stir the solution at room temperature.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography.

Quantitative Data (Illustrative):
DerivativeReagentsSolventTime (h)Yield (%)
N-tosylp-Toluenesulfonyl chloride, PyridineDCM18~70-85
N-mesylMethanesulfonyl chloride, PyridineDCM16~75-90

Note: Yields are based on general sulfonylation procedures for aminopyridines and may require optimization for this specific substrate.

Experimental Workflow:

sulfonylation_workflow start Dissolve 2-Amino-3,5-dichloro- 4-methylpyridine in DCM add_base Add Pyridine start->add_base add_sulfonyl Add p-Toluenesulfonyl Chloride add_base->add_sulfonyl react Stir at Room Temperature (12-24 hours) add_sulfonyl->react wash Wash with HCl, NaHCO3, and Brine react->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify

N-Sulfonylation Experimental Workflow

Diazotization and Sandmeyer Reaction

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate that can be subsequently replaced by a variety of nucleophiles in a Sandmeyer-type reaction. This allows for the introduction of halogens, cyano, or hydroxyl groups.

Experimental Protocol (for Chlorination):

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium hydroxide solution

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred CuCl solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.

  • Cool the mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product, which can be purified by distillation or chromatography.

Quantitative Data (Illustrative):
ProductReagentsYield (%)
2,3,5-Trichloro-4-methylpyridineNaNO₂, HCl, CuCl~60-75
2-Bromo-3,5-dichloro-4-methylpyridineNaNO₂, HBr, CuBr~55-70
3,5-Dichloro-4-methyl-2-cyanopyridineNaNO₂, H₂SO₄, CuCN~50-65

Note: Yields for Sandmeyer reactions can be variable and are highly dependent on the stability of the diazonium intermediate and reaction conditions.

Experimental Workflow:

sandmeyer_workflow start Suspend Amine in HCl and cool to 0-5 °C diazotization Add NaNO2 solution to form Diazonium Salt start->diazotization sandmeyer Add Diazonium Salt to CuCl solution diazotization->sandmeyer prepare_catalyst Prepare cold CuCl in HCl solution prepare_catalyst->sandmeyer reaction Warm and Heat to complete reaction sandmeyer->reaction neutralize Neutralize with NaOH reaction->neutralize extract Extract with Ether neutralize->extract purify Purify Product extract->purify

Sandmeyer Reaction Experimental Workflow

Synthesis of Urea and Thiourea Derivatives

The amino group can react with isocyanates or isothiocyanates to form the corresponding urea or thiourea derivatives, which are classes of compounds with a broad spectrum of biological activities.

Experimental Protocol (Urea Synthesis):

Materials:

  • This compound

  • Phenyl isocyanate (or other isocyanate)

  • Toluene, anhydrous

  • Hexane

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask.

  • Add phenyl isocyanate (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, filter the solid and wash with cold hexane.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

For thiourea synthesis, substitute phenyl isothiocyanate for phenyl isocyanate and follow a similar procedure, though reaction times may be longer.

Quantitative Data (Illustrative):
DerivativeReagentsSolventTime (h)Yield (%)
N-phenylureaPhenyl isocyanateToluene5>90
N-phenylthioureaPhenyl isothiocyanateToluene8>85

Note: These reactions are generally high-yielding.

Logical Relationship of Derivative Synthesis:

derivatives_logic cluster_derivatives Derivatization Reactions cluster_products Product Classes start 2-Amino-3,5-dichloro- 4-methylpyridine acylation N-Acylation start->acylation RCOCl sulfonylation N-Sulfonylation start->sulfonylation RSO2Cl diazotization Diazotization start->diazotization NaNO2, H+ urea Urea Formation start->urea RNCO thiourea Thiourea Formation start->thiourea RNCS amide Amides acylation->amide sulfonamide Sulfonamides sulfonylation->sulfonamide sandmeyer_products Halogenated/Cyanated Pyridines diazotization->sandmeyer_products CuX urea_deriv Ureas urea->urea_deriv thiourea_deriv Thioureas thiourea->thiourea_deriv

Derivatization Pathways

Potential Biological Applications

Derivatives of aminopyridines are known to exhibit a wide range of biological activities. While specific data for derivatives of this compound is not extensively available, based on analogous structures, potential areas of interest for drug discovery include:

  • Antimicrobial Agents: Many pyridine derivatives possess antibacterial and antifungal properties.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many small molecule kinase inhibitors used in oncology.

  • Central Nervous System (CNS) Agents: Certain substituted aminopyridines have shown activity as modulators of CNS targets.

It is important to note that any newly synthesized derivatives would require extensive biological screening to determine their specific activities and potential therapeutic applications. The derivatization protocols provided here offer a starting point for the generation of compound libraries for such screening efforts. 2-Amino-3,5-dichloropyridine itself serves as a crucial intermediate in the synthesis of various pharmaceuticals and agricultural chemicals.[1][2] Its derivatives have shown potential in inhibiting cancer cell growth by affecting DNA and protein synthesis.

References

Functionalization of the Pyridine Ring in 2-Amino-3,5-dichloro-4-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the pyridine ring of 2-Amino-3,5-dichloro-4-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its potential for derivatization at the 3- and 5-positions, enabling the synthesis of a diverse range of compounds for screening and development. The presence of two chloro substituents allows for selective or sequential functionalization, offering a powerful tool for the synthesis of complex molecules.

The following sections detail common and effective methods for the functionalization of this pyridine core, with a focus on palladium-catalyzed cross-coupling reactions and cyanation. While specific data for this exact substrate is limited in published literature, the provided protocols are based on established methods for closely related analogs and are expected to be highly applicable.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions are primarily focused on the substitution of the chlorine atoms. Generally, the chlorine at the 5-position is more sterically accessible and may react preferentially under carefully controlled conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron compounds, typically aryl- or vinylboronic acids or their esters. This reaction is widely used for the synthesis of biaryl and heteroaryl structures.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)901675-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene/H₂O (5:1)1001280-90
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF1101070-80*

*Yields are estimated based on reactions with analogous 2-amino-5-bromopyridine derivatives and may require optimization for this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium phosphate, K₃PO₄, 2.5 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane and water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_Complex Ar-Pd(II)-X L2 OxAdd->PdII_Complex Transmetalation Transmetalation R-B(OR)2 PdII_Complex->Transmetalation PdII_Diorgano Ar-Pd(II)-R L2 Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the pyridine ring with a primary or secondary amine. This reaction is invaluable for the synthesis of substituted anilines and other amino-heterocycles.[1]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101870-85
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuDioxane1002075-90
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH901665-80*

*Yields are estimated based on reactions with analogous 2-amino-5-bromopyridine derivatives and may require optimization.[1]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate, Cs₂CO₃, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%) to a dry Schlenk tube.

  • Add the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_Complex Ar-Pd(II)-X L2 OxAdd->PdII_Complex Amine_Coord Amine Coordination R2NH PdII_Complex->Amine_Coord PdII_Amine [Ar-Pd(II)(NHR2)-L]+ X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR2 L Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product

Catalytic cycle for the Buchwald-Hartwig amination.

Cyanation of the Pyridine Ring

The introduction of a cyano group onto the pyridine ring is a valuable transformation, as the nitrile functionality can be further converted into other functional groups such as carboxylic acids, amides, or amines. A common method for the cyanation of pyridines involves the reaction of the corresponding pyridine N-oxide.

Cyanation via N-Oxide Formation

This two-step process involves the initial oxidation of the pyridine nitrogen to the N-oxide, followed by reaction with a cyanide source in the presence of an activating agent.

StepReagentsSolventTemp (°C)Time (h)Yield (%)
1. N-Oxidationm-CPBADichloromethane2512>90
2. CyanationTrimethylsilyl cyanide (TMSCN), Dimethylcarbamoyl chloride (DMCOCl)Acetonitrile80460-75

*Yields are generalized for pyridine N-oxides and will require optimization for the specific substrate.

Step 1: N-Oxide Formation

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer and concentrate to yield the N-oxide.

Step 2: Cyanation

  • To a solution of the N-oxide in acetonitrile, add dimethylcarbamoyl chloride (DMCOCl) (1.2 equivalents).

  • Add trimethylsilyl cyanide (TMSCN) (1.5 equivalents).

  • Heat the reaction mixture (e.g., at 80 °C) and monitor its progress.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Experimental_Workflow Start Start: This compound Reaction_Setup Reaction Setup: - Add reagents and solvent - Establish inert atmosphere Start->Reaction_Setup Reaction Reaction: - Heat to desired temperature - Stir for specified time Reaction_Setup->Reaction Monitoring Monitoring: - TLC or LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quench reaction - Extraction Monitoring->Workup Complete Purification Purification: - Column Chromatography Workup->Purification Product Final Product: Functionalized Pyridine Purification->Product

General experimental workflow for functionalization reactions.

Concluding Remarks

The functionalization of this compound offers access to a wide range of novel chemical entities for drug discovery and development. The protocols provided herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation serve as a robust starting point for the synthesis of diverse derivatives. Researchers are encouraged to optimize the reaction conditions for each specific substrate to achieve the best possible outcomes. Careful monitoring of the reaction progress and thorough characterization of the products are essential for successful synthesis.

References

Application Notes and Protocol for the N-Oxidation of 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-oxidation of 2-Amino-3,5-dichloro-4-methylpyridine, a potentially valuable intermediate in the synthesis of novel pharmaceutical compounds. The protocol is based on established methods for the N-oxidation of substituted aminopyridines.

Introduction

N-oxidation is a crucial transformation in medicinal chemistry, often employed to modulate the physicochemical properties of heterocyclic compounds, such as solubility and metabolic stability. The introduction of an N-oxide moiety can also alter the biological activity and pharmacokinetic profile of a drug candidate. This compound possesses a nucleophilic pyridine nitrogen that is susceptible to oxidation. This protocol details a common and effective method for its conversion to the corresponding N-oxide using meta-Chloroperoxybenzoic acid (m-CPBA), a widely used and relatively stable oxidizing agent.[1][2][3]

Data Presentation

While specific experimental data for the N-oxidation of this compound is not widely published, the following table summarizes typical reaction parameters for the N-oxidation of a closely related analog, 4-Amino-3,5-dichloropyridine, using a different oxidizing system.[4][5] This data can serve as a valuable reference for optimizing the protocol provided below.

Starting MaterialOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
4-Amino-3,5-dichloropyridineHydrogen PeroxideGlacial Acetic Acid60-6518~35>99 (after purification)

Experimental Protocol

This protocol describes the N-oxidation of this compound using m-CPBA.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, typically ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Oxidant: To the cooled solution, add m-CPBA (1.1-1.5 equivalents) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly. The exact amount of m-CPBA should be calculated based on the purity of the commercial reagent.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours. A suitable TLC eluent system would be a mixture of ethyl acetate and hexanes.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to decompose any excess peroxide.

  • Workup: Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound-N-oxide.

Safety Precautions:

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.

  • The reaction should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualization

experimental_workflow Experimental Workflow for N-Oxidation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Starting Material in DCM cool Cool to 0 °C dissolve->cool 10-15 min add_mcpba Add m-CPBA cool->add_mcpba Portion-wise stir Stir and Monitor by TLC add_mcpba->stir 1-4 h quench Quench with Na2S2O3 stir->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with DCM neutralize->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product Pure N-Oxide Product purify->product

Caption: Workflow for the N-oxidation of this compound.

References

Application Notes and Protocols for the Purification of 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 2-Amino-3,5-dichloro-4-methylpyridine, a key intermediate in various synthetic processes. The following sections outline common purification techniques, including recrystallization and column chromatography, supported by quantitative data and step-by-step experimental workflows.

Overview of Purification Methods

The primary methods for purifying crude this compound are recrystallization and silica gel column chromatography. The choice of method depends on the impurity profile, the desired final purity, and the scale of the purification.

  • Recrystallization: This technique is effective for removing impurities that have different solubility profiles from the target compound. It is a cost-effective and scalable method, often yielding a product of high purity.

  • Silica Gel Column Chromatography: This method provides high-resolution separation of the target compound from structurally similar impurities. It is particularly useful for achieving very high purity on small to medium scales.

Quantitative Data Summary

The following table summarizes the reported yields and purities achieved with different purification methods for 2-Amino-3,5-dichloropyridine, which is structurally analogous and provides a strong reference for the purification of this compound.

Purification MethodSolvent/Eluent SystemYield (%)Purity (%) (Method)Reference
RecrystallizationEthanol70.598.20 (GC)[1]
Recrystallizationn-Hexane55.598.50 (GC)[2]
RecrystallizationEthyl acetate / Ethanol55.898.50 (GC)[2]
Silica Gel Column ChromatographyNot specified53.196.28 (GC)[2]
Silica Gel Column ChromatographyNot specified53.396.20 (GC)[2]
Silica Gel Column ChromatographyNot specified53.096.24 (GC)[2]

Experimental Protocols

Protocol for Recrystallization

This protocol describes the general procedure for the purification of this compound via recrystallization. The choice of solvent is critical and should be determined based on small-scale solubility tests. Ethanol and n-hexane have been shown to be effective for the analogous 2-Amino-3,5-dichloropyridine.[1][2]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, n-Hexane, Ethyl Acetate)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with magnetic stirrer)

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture while stirring to dissolve the solid. If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C Insoluble impurities? D Slow Cooling & Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Purified Product G->H

Caption: Workflow for the recrystallization of this compound.

Protocol for Silica Gel Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography. The eluent system should be optimized using Thin Layer Chromatography (TLC) prior to performing the column.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system.

    • Gradually increase the polarity of the eluent based on TLC analysis of the fractions to elute the target compound.

  • Fraction Collection:

    • Collect fractions and monitor the separation using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A Pack Column with Silica Gel B Load Crude Sample A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Monitor by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Product G->H

Caption: Workflow for silica gel column chromatography purification.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. Gas Chromatography (GC) is a commonly cited method for determining the purity of 2-Amino-3,5-dichloropyridine and is suitable for this compound.[1][2] Other methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity determination and structural confirmation.

Safety Precautions

This compound is expected to be an irritant and potentially harmful. Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for the Quantification of 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-Amino-3,5-dichloro-4-methylpyridine, a crucial intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results. The methods described are based on established analytical techniques for structurally similar compounds and provide a robust framework for purity assessment and quantification.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. These properties are crucial for selecting and optimizing analytical methods.

PropertyValue
Molecular Formula C₆H₆Cl₂N₂
Molecular Weight 177.03 g/mol
Appearance White to off-white solid
Melting Point 156-166 °C[3]
Solubility Slightly soluble in chloroform and methanol

Chromatographic Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic molecules.[2] A reversed-phase method is proposed here, suitable for the analysis of moderately polar compounds like this compound.[1]

Experimental Protocol:

  • Objective: To quantify this compound in a sample matrix using HPLC-UV.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.

Sample Preparation:

  • Standard Preparation: Prepare a stock solution of a this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the initial mobile phase composition.[2]

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile) to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[2]

Quantification:

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[2]

Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing ref_std Reference Standard serial_dil Serial Dilution (Calibration Curve) ref_std->serial_dil test_sample Test Sample diss_filt Dissolution & Filtration test_sample->diss_filt autosampler Autosampler Injection serial_dil->autosampler diss_filt->autosampler column C18 Column Separation autosampler->column uv_detect UV Detection column->uv_detect data_acq Data Acquisition uv_detect->data_acq quant Quantification data_acq->quant

Caption: Workflow for HPLC-UV analysis of this compound.

Hypothetical HPLC-UV Method Validation Parameters:

The following table presents hypothetical performance data based on the analysis of similar compounds.

ParameterResult
Linearity (r²) > 0.999[2]
Limit of Detection (LOD) 0.05 µg/mL[2]
Limit of Quantification (LOQ) 0.15 µg/mL[2]
Precision (%RSD) < 2%[2]
Accuracy (% Recovery) 98 - 102%[2]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This method is ideal for the trace-level detection and unambiguous identification of this compound.[2]

Experimental Protocol:

  • Objective: To detect and quantify this compound at trace levels and to confirm its identity.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.[2]

  • Column: A capillary column such as a Stabilwax-DB (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[1]

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[1]

  • Detector Temperature: 280°C.[1]

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol or dichloromethane at a concentration of 1 mg/mL. Prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL by serial dilution.[2]

  • Sample Preparation: Dissolve or dilute the sample in a suitable solvent to an expected concentration within the calibration range.[2]

Quantification and Confirmation:

For quantification, use the peak area of a characteristic ion in SIM mode and a calibration curve. For confirmation, compare the retention time and the full scan mass spectrum of the analyte in the sample to that of the reference standard.[2]

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ref_std Reference Standard serial_dil Serial Dilution ref_std->serial_dil test_sample Test Sample diss Dilution/Dissolution test_sample->diss gc_inj GC Injection serial_dil->gc_inj diss->gc_inj cap_col Capillary Column Separation gc_inj->cap_col ei_ion Electron Ionization cap_col->ei_ion ms_detect Mass Spectrometry ei_ion->ms_detect data_acq Data Acquisition (Scan/SIM) ms_detect->data_acq quant_confirm Quantification & Confirmation data_acq->quant_confirm

Caption: Workflow for GC-MS analysis of this compound.

Hypothetical GC-MS Method Validation Parameters:

The following table presents hypothetical performance data based on the analysis of similar compounds.

ParameterResult
Linearity (r²) > 0.998[2]
Limit of Detection (LOD) 0.5 ng/mL[2]
Limit of Quantification (LOQ) 1.5 ng/mL[2]
Precision (%RSD) < 5%[2]
Accuracy (% Recovery) 95 - 105%[2]

Summary and Conclusion

The analytical methods proposed in this document provide a robust framework for the detection and quantification of this compound. The HPLC-UV method is suitable for routine quality control, while the GC-MS method offers high sensitivity and specificity for trace-level analysis and identity confirmation.[2] It is essential that these methods are fully validated according to ICH guidelines or other relevant regulatory standards before implementation in a quality control setting.[2] The specific parameters, such as the chromatographic column, mobile phase composition, and temperature programs, may require further optimization based on the specific sample matrix and instrumentation used.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-3,5-dichloro-4-methylpyridine. The following information is based on established principles of pyridine chemistry and experience with analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the dichlorination of 2-Amino-4-methylpyridine using a chlorinating agent like N-chlorosuccinimide (NCS). The reaction typically proceeds in a suitable solvent, and the conditions need to be carefully controlled to maximize yield and purity.

Q2: What are the primary challenges in this synthesis?

Key challenges include controlling the regioselectivity of the chlorination, preventing over-chlorination to trichloro-species, and minimizing the formation of byproducts. Product isolation and purification can also be challenging due to the presence of structurally similar impurities.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] These techniques allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts.

Q4: What are the typical solvents used for this reaction?

A variety of solvents can be used, with the choice often depending on the specific chlorinating agent and reaction temperature. Common solvents include N,N-dimethylformamide (DMF), methanol, or mixtures thereof.[1] Acetonitrile has also been reported as a suitable solvent for halogenations using NCS.

Q5: How can the final product be purified?

Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or n-hexane.[2] For highly impure samples, silica gel column chromatography may be necessary.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

A low yield of this compound is a common issue. The following guide provides a systematic approach to troubleshoot this problem.

Possible Cause Suggested Solution(s)
Inactive Chlorinating Agent N-chlorosuccinimide (NCS) can decompose over time, especially if exposed to moisture or light. Use fresh, high-purity NCS. If the purity is questionable, it can be recrystallized from glacial acetic acid.
Suboptimal Reaction Temperature Temperature control is critical. If the temperature is too low, the reaction may be too slow. If it's too high, it could lead to byproduct formation or decomposition. Experiment with a temperature range, for example, starting at a lower temperature and gradually increasing it while monitoring the reaction progress. A reaction temperature of around 45°C has been shown to be effective in similar syntheses.[1]
Incorrect Stoichiometry The molar ratio of the starting material to the chlorinating agent is crucial. An excess of the chlorinating agent can lead to over-chlorination. Start with a stoichiometric amount and optimize as needed based on reaction monitoring.
Poor Quality Starting Material Impurities in the starting 2-Amino-4-methylpyridine can interfere with the reaction. Ensure the purity of the starting material using appropriate analytical techniques.
Inadequate Mixing Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and ensure effective interaction between reactants.
Issue 2: Formation of Multiple Products (Poor Selectivity)

The formation of mono-chlorinated and tri-chlorinated byproducts is a sign of poor selectivity.

Possible Cause Suggested Solution(s)
Reaction Temperature Too High Higher temperatures can favor over-chlorination. Try running the reaction at a lower temperature.
Incorrect Rate of Reagent Addition Adding the chlorinating agent too quickly can create localized high concentrations, leading to multiple chlorinations. Add the chlorinating agent portion-wise or as a solution dropwise over a period of time.
Solvent Effects The choice of solvent can influence the reactivity and selectivity of the chlorination. Experiment with different solvents or solvent mixtures. For instance, a mixture of DMF and methanol has been used successfully in related syntheses.[1]
Issue 3: Product Decomposition During Reaction or Workup

The desired product may be unstable under certain conditions.

Possible Cause Suggested Solution(s)
Prolonged Reaction Time at Elevated Temperature Once the reaction is complete (as determined by TLC or GC), proceed with the workup promptly to avoid potential degradation of the product.
Harsh Workup Conditions Avoid using strong acids or bases during the workup if the product is sensitive to them. A neutral workup is often preferable.
Exposure to Light or Air Some amino-pyridines can be sensitive to light and air. Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of structurally similar compounds.[1][2]

  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2-Amino-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., a 2.5:1 mixture of DMF and methanol).

  • Reagent Addition : Prepare a solution of N-chlorosuccinimide (2.0-2.2 eq) in the same solvent. Add the NCS solution dropwise to the stirred solution of the starting material at a controlled temperature (e.g., 0-10 °C).

  • Reaction : After the addition is complete, allow the reaction mixture to warm to the desired temperature (e.g., 45 °C) and stir for the required time (e.g., 2-4 hours). Monitor the reaction progress by TLC or GC.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Isolation : To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Reaction Parameters and Their Impact on Yield (Hypothetical Data for Optimization)

Parameter Condition A Condition B Condition C Condition D
Starting Material 2-Amino-4-methylpyridine2-Amino-4-methylpyridine2-Amino-4-methylpyridine2-Amino-4-methylpyridine
Chlorinating Agent (eq) NCS (2.0)NCS (2.2)NCS (2.0)NCS (2.2)
Solvent DMF/Methanol (2.5:1)DMF/Methanol (2.5:1)AcetonitrileAcetonitrile
Temperature (°C) 25452545
Reaction Time (h) 42.542.5
Yield (%) ModerateHighLowModerate
Purity (%) GoodExcellentGoodGood

Mandatory Visualization

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Starting Material Dissolve 2-Amino-4-methylpyridine in Solvent Start->Dissolve Starting Material Add NCS Solution Add NCS Solution Dropwise Dissolve Starting Material->Add NCS Solution Stir at Controlled Temperature Stir at Controlled Temperature Add NCS Solution->Stir at Controlled Temperature Monitor Progress Monitor Progress (TLC/GC) Stir at Controlled Temperature->Monitor Progress Solvent Removal Remove Solvent in vacuo Monitor Progress->Solvent Removal Extraction Aqueous Workup & Extraction Solvent Removal->Extraction Purification Recrystallization or Chromatography Extraction->Purification Final Product Final Product Purification->Final Product

Caption: A typical workflow for the synthesis of this compound.

TroubleshootingTree Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Check Conditions Check Conditions Low Yield->Check Conditions Impure NCS Impure NCS Check Reagents->Impure NCS NCS Purity? Impure SM Impure SM Check Reagents->Impure SM Starting Material Purity? Optimize Temp Optimize Temp Check Conditions->Optimize Temp Temperature Optimal? Optimize Stoichiometry Optimize Stoichiometry Check Conditions->Optimize Stoichiometry Stoichiometry Correct?

Caption: A troubleshooting decision tree for low yield issues.

References

Technical Support Center: Chlorination of 2-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 2-amino-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the monochlorination of 2-amino-4-methylpyridine?

The major product expected from the monochlorination of 2-amino-4-methylpyridine is 2-amino-5-chloro-4-methylpyridine. The amino group at the C2 position is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution. Therefore, the positions most susceptible to chlorination are C3 and C5. Due to steric hindrance from the adjacent methyl group at C4, the C5 position is electronically and sterically favored for electrophilic attack.

Q2: What are the common side reactions observed during the chlorination of 2-amino-4-methylpyridine?

The most common side reactions are:

  • Over-chlorination: Formation of dichlorinated products, primarily 2-amino-3,5-dichloro-4-methylpyridine.[1][2]

  • Formation of regioisomers: Although 2-amino-5-chloro-4-methylpyridine is the major product, formation of other monochloro isomers such as 2-amino-3-chloro-4-methylpyridine and 2-amino-6-chloro-4-methylpyridine can occur.

  • Side-chain chlorination: Under radical conditions, chlorination of the methyl group can occur, leading to the formation of 2-amino-4-(chloromethyl)pyridine and its subsequent di- and trichlorinated analogues.[3][4]

  • Degradation: Harsh reaction conditions can lead to the degradation of the starting material and products, resulting in a lower yield and the formation of tar-like substances.

Q3: Which chlorinating agents are suitable for this reaction?

Several chlorinating agents can be used, with the choice impacting selectivity and reactivity. Common options include:

  • N-Chlorosuccinimide (NCS): A mild and selective reagent for electrophilic chlorination of electron-rich aromatic compounds.

  • Sulfuryl chloride (SO₂Cl₂): A more reactive chlorinating agent.

  • Chlorine gas (Cl₂): Can be used but may be less selective and requires careful handling.

  • Hydrochloric acid and an oxidizing agent (e.g., hydrogen peroxide): This combination generates chlorine in situ.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired monochlorinated product 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Formation of multiple side products.1. Monitor the reaction progress using TLC or HPLC to ensure completion. Consider extending the reaction time if necessary. 2. Use milder reaction conditions (e.g., lower temperature, less reactive chlorinating agent like NCS). Ensure the reaction is performed under an inert atmosphere if sensitive reagents are used. 3. Optimize reaction conditions to improve selectivity (see below for controlling side reactions).
Formation of significant amounts of dichlorinated byproduct (this compound) 1. Excess chlorinating agent. 2. Prolonged reaction time. 3. High reaction temperature.1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-chlorination.[1] 3. Perform the reaction at a lower temperature.
Presence of multiple monochloro isomers 1. Reaction conditions favoring a mixture of products. 2. Use of a non-selective chlorinating agent.1. The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., acetonitrile, dichloromethane, acetic acid). 2. N-Chlorosuccinimide (NCS) is generally more selective for the 5-position in aminopyridines. Consider using NCS if you are using a more reactive agent. 3. Performing the reaction in a strongly acidic medium can enhance the selectivity for the 5-position by protonating the pyridine nitrogen, which deactivates the ring but still allows the strongly activating amino group to direct substitution.[1]
Formation of side-chain chlorinated byproducts 1. Radical reaction mechanism is competing with the desired electrophilic substitution. 2. Presence of radical initiators or exposure to UV light.1. Ensure the reaction is carried out in the dark and at a temperature that disfavors radical formation. 2. Avoid the use of radical initiators like AIBN unless side-chain chlorination is the desired outcome.[3]
Difficulty in purifying the desired product 1. Similar polarity of the desired product and side products. 2. Incomplete removal of reagents or byproducts.1. Utilize column chromatography with a carefully selected solvent system for separation. HPLC can also be used for purification and analysis. 2. Ensure proper work-up procedures, including washing with appropriate aqueous solutions to remove unreacted reagents and acidic or basic byproducts. Recrystallization can be an effective final purification step.

Data Presentation

Table 1: Expected Products and Byproducts in the Chlorination of 2-Amino-4-methylpyridine

CompoundStructureMolecular Weight ( g/mol )Role
2-Amino-4-methylpyridine 2-Amino-4-methylpyridine108.14Starting Material
2-Amino-5-chloro-4-methylpyridine 2-Amino-5-chloro-4-methylpyridine142.59Major Product
2-Amino-3-chloro-4-methylpyridine 2-Amino-3-chloro-4-methylpyridine142.59Potential Regioisomeric Byproduct
2-Amino-6-chloro-4-methylpyridine 2-Amino-6-chloro-4-methylpyridine142.59Potential Regioisomeric Byproduct
This compound this compound177.03Over-chlorination Byproduct
2-Amino-4-(chloromethyl)pyridine 2-Amino-4-(chloromethyl)pyridine142.59Side-chain Chlorination Byproduct

Note: Structures are representative and sourced from public chemical databases.

Experimental Protocols

Protocol 1: Selective Monochlorination using N-Chlorosuccinimide (NCS)

This protocol is designed to favor the formation of the 5-chloro isomer and minimize over-chlorination.

Materials:

  • 2-Amino-4-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-methylpyridine (1.0 eq.) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.05 eq.) portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 2-amino-5-chloro-4-methylpyridine.

Protocol 2: Analysis of Reaction Mixture by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: Acetonitrile

Gradient:

  • A typical gradient would be from 10% to 90% B over 20 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the mobile phase.

This method should allow for the separation of the starting material, the desired 5-chloro product, and potential isomeric and dichlorinated byproducts.

Visualizations

Chlorination_Pathway A 2-Amino-4-methylpyridine B 2-Amino-5-chloro-4-methylpyridine (Major Product) A->B Chlorinating Agent (e.g., NCS) C 2-Amino-3-chloro-4-methylpyridine (Minor Isomer) A->C Chlorinating Agent D 2-Amino-6-chloro-4-methylpyridine (Minor Isomer) A->D Chlorinating Agent F 2-Amino-4-(chloromethyl)pyridine (Side-chain Chlorination) A->F Radical Conditions E This compound (Over-chlorination) B->E Excess Chlorinating Agent

Caption: Reaction pathways in the chlorination of 2-amino-4-methylpyridine.

Troubleshooting_Workflow Start Start: Chlorination of 2-Amino-4-methylpyridine Analyze Analyze reaction mixture (TLC, HPLC, GC-MS) Start->Analyze Problem Identify Problem Analyze->Problem LowYield Low Yield Problem->LowYield Low Conversion Dichloro High Dichlorination Problem->Dichloro Over-reaction Isomers Multiple Isomers Problem->Isomers Poor Selectivity SideChain Side-chain Chlorination Problem->SideChain Incorrect Pathway End Successful Reaction Problem->End No Issues OptimizeYield Check reaction time & temperature. Use milder conditions. LowYield->OptimizeYield OptimizeDichloro Reduce amount of chlorinating agent. Shorten reaction time. Dichloro->OptimizeDichloro OptimizeIsomers Change solvent. Use a more selective reagent (NCS). Consider acidic medium. Isomers->OptimizeIsomers OptimizeSideChain Exclude light and radical initiators. SideChain->OptimizeSideChain OptimizeYield->Start OptimizeDichloro->Start OptimizeIsomers->Start OptimizeSideChain->Start

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Purification of 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-Amino-3,5-dichloro-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. A common method for synthesizing chlorinated aminopyridines involves the chlorination of an aminopyridine precursor. Potential impurities can include:

  • Unreacted Starting Material: Such as 2-Amino-4-methylpyridine or a mono-chlorinated intermediate like 2-Amino-5-chloro-4-methylpyridine.

  • Over-chlorinated Byproducts: Formation of trichlorinated pyridine derivatives can occur if the reaction conditions are too harsh. The presence of such over-chlorination products can make the recovery of the desired pure product difficult.[1]

  • Regioisomers: Depending on the directing effects of the substituents on the pyridine ring, chlorination might occur at different positions, leading to isomeric impurities.

  • Hydrolysis Products: If the reaction or workup is performed in the presence of water, hydrolysis of chloro-substituents may lead to hydroxypyridine impurities.

  • Residual Solvents and Reagents: Solvents used in the synthesis (like DMF or methanol) and chlorinating agents (like N-chlorosuccinimide) or their byproducts (succinimide) may be present.[2]

Q2: My purified this compound is off-white or brown. What causes this discoloration?

A2: Discoloration in the final product is often due to the presence of trace impurities or degradation products. This can be caused by:

  • Oxidation: Amino-substituted pyridines can be susceptible to air oxidation, which forms colored impurities.

  • Residual Metals: If metal catalysts were used in any synthetic step, trace amounts can cause discoloration.

  • Thermal Decomposition: Excessive heat during purification steps like distillation or even during solvent removal can lead to degradation.

  • Byproducts from Synthesis: Certain synthetic routes are known to produce byproducts that result in a darker product color, making purification more challenging.[3]

Q3: What is the recommended initial purification strategy for the crude product?

A3: The optimal strategy depends on the nature and quantity of the impurities. A multi-step approach is often most effective.

  • Acid-Base Extraction: Since the target molecule has a basic amino group, an acid-base extraction is an excellent first step to separate it from non-basic impurities.

  • Recrystallization: This is a powerful technique for removing structurally similar impurities and improving the final purity and crystalline form. Solvents like ethanol, methanol, or mixtures including hexane or ethyl acetate are often effective.[2][3]

  • Column Chromatography: For achieving the highest purity, especially for removing isomers or closely related byproducts, flash column chromatography on silica gel is recommended.[3]

Q4: What are the ideal storage conditions for this compound?

A4: To ensure long-term stability, the compound should be stored under an inert atmosphere (like nitrogen or argon) at a cool temperature (2–8 °C).[4] It should be protected from light and moisture to prevent degradation and discoloration.

Troubleshooting Guides

Problem 1: Low Purity After Recrystallization
Symptom Possible Cause Suggested Solution
Oily Precipitate The solvent may be too non-polar, causing the product to "oil out" instead of crystallizing. The cooling process might be too rapid.Use a more polar solvent or a solvent mixture. Ensure the crude material is fully dissolved at the higher temperature. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Poor Impurity Rejection The chosen solvent dissolves both the product and the impurities effectively.Perform a solvent screen to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved at low temperatures. Consider using a two-solvent system (a "solvent" and an "anti-solvent").
Low Recovery The product has significant solubility in the mother liquor even at low temperatures. The volume of solvent used was excessive.Reduce the amount of solvent used to the minimum required to dissolve the product at the boiling point. Cool the filtrate for an extended period. Consider adding an anti-solvent to precipitate more product.
Problem 2: Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
Product Streaking The compound may be too polar for the chosen solvent system, leading to strong interaction with the silica gel. The column may be overloaded.Add a small amount of a polar modifier like methanol or a base like triethylamine to the eluent to improve peak shape. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Co-elution of Impurities The polarity of the product and a key impurity are too similar for the chosen eluent system.Use a shallower solvent gradient or switch to an isocratic elution with a finely tuned solvent mixture. Consider using a different stationary phase if silica gel is not providing adequate separation.
Product Stuck on Column The compound is highly basic and is irreversibly binding to the acidic silica gel.Pre-treat the silica gel with a base like triethylamine or use a deactivated or basic stationary phase (e.g., alumina).

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol is based on common recrystallization methods for similar compounds.[2][3]

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Quantitative Data from Related Syntheses

The following table summarizes yield and purity data from the synthesis and purification of a closely related compound, 2-amino-3,5-dichloropyridine, which can serve as a benchmark.

Purification MethodSolvent SystemYieldPurity (Method)Reference
RecrystallizationEthanol70.5%98.20% (GC)[2]
Recrystallizationn-Hexane55.5%98.50% (GC)[3]

Visual Guides

experimental_workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Remove non-basic impurities recrystallization Recrystallization extraction->recrystallization Remove isomers & side-products chromatography Column Chromatography recrystallization->chromatography If purity is insufficient pure Pure Product (>98%) recrystallization->pure chromatography->pure

Caption: General purification workflow for this compound.

troubleshooting_tree start Low Purity After Recrystallization oily Is the precipitate oily? start->oily low_recovery Is recovery very low? oily->low_recovery No solution1 Cool slower. Use more polar solvent. oily->solution1 Yes impurity Impurity still present in NMR/GC-MS low_recovery->impurity No solution2 Reduce solvent volume. Add anti-solvent. low_recovery->solution2 Yes solution3 Perform solvent screen. Proceed to chromatography. impurity->solution3

Caption: Troubleshooting decision tree for recrystallization issues.

References

optimization of reaction conditions for 2-Amino-3,5-dichloro-4-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the synthesis of 2-Amino-3,5-dichloro-4-methylpyridine. The protocols and guidance are intended for researchers, scientists, and professionals in drug development.

Synthesis Overview

The synthesis of this compound is proposed via the direct dichlorination of 2-Amino-4-methylpyridine using a suitable chlorinating agent. A common and effective reagent for the chlorination of electron-rich aromatic rings, such as aminopyridines, is N-Chlorosuccinimide (NCS). The reaction involves the electrophilic aromatic substitution at the positions ortho and para to the activating amino group.

Disclaimer: The following experimental protocol is a representative procedure based on analogous chemical transformations. It has not been experimentally validated for this specific substrate and should be optimized for safety and efficiency in a controlled laboratory setting.

Experimental Protocol

Objective: To synthesize this compound from 2-Amino-4-methylpyridine.

Reaction Scheme:

Reaction_Scheme 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine This compound This compound 2-Amino-4-methylpyridine->this compound   N-Chlorosuccinimide (NCS) (2.2 eq) Solvent (e.g., Acetonitrile) Heat

Caption: Proposed synthesis of this compound.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Amino-4-methylpyridine108.141.08 g10
N-Chlorosuccinimide (NCS)133.532.94 g22
Acetonitrile (or other suitable solvent)-50 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-4-methylpyridine (1.08 g, 10 mmol).

  • Dissolution: Add acetonitrile (50 mL) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (2.94 g, 22 mmol) portion-wise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with a 10% aqueous sodium thiosulfate solution (2 x 25 mL) to quench any remaining NCS, followed by brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain this compound as a solid.

Frequently Asked Questions (FAQs)

Q1: Why is N-Chlorosuccinimide (NCS) used as the chlorinating agent?

A1: NCS is a convenient, solid, and relatively safe electrophilic chlorinating agent.[1][2] It is particularly effective for the chlorination of electron-rich aromatic and heterocyclic compounds.[2][3][4]

Q2: What is the role of the solvent in this reaction?

A2: The solvent is chosen to dissolve the reactants and facilitate the reaction. Acetonitrile is a common choice for NCS chlorinations as it is relatively inert and has a suitable boiling point for reflux. Other solvents like dichloromethane (DCM) or chloroform can also be considered, but the reaction temperature will need to be adjusted accordingly.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by TLC, developing with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot will indicate reaction progression. LC-MS is a more definitive method to confirm the formation of the desired product mass.

Q4: What are the potential side products in this synthesis?

A4: Potential side products include mono-chlorinated isomers (2-Amino-3-chloro-4-methylpyridine and 2-Amino-5-chloro-4-methylpyridine) and potentially over-chlorinated products if the reaction is not carefully controlled. The formation of N-chloroamine intermediates is also a possibility.[5]

Q5: How can the final product be purified?

A5: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation. Column chromatography on silica gel can also be used for purification if recrystallization is not effective.

Troubleshooting Guide

Troubleshooting_Workflow start Low or No Product Yield check_sm Is Starting Material Consumed? (Check by TLC/LC-MS) start->check_sm sm_present Starting Material Remains check_sm->sm_present No sm_gone Starting Material Consumed check_sm->sm_gone Yes sub_sm_present Incomplete Reaction sm_present->sub_sm_present sub_sm_gone Product Degradation or Complex Mixture sm_gone->sub_sm_gone action1 Increase reaction time or temperature. sub_sm_present->action1 action2 Check purity/reactivity of NCS. sub_sm_present->action2 action3 Ensure stoichiometry of NCS is correct (at least 2.2 equivalents). sub_sm_present->action3 action4 Reaction temperature may be too high. Try lowering the temperature. sub_sm_gone->action4 action5 Side reactions may be occurring. Analyze crude mixture by LC-MS to identify byproducts. sub_sm_gone->action5 action6 Product may be lost during work-up. Check aqueous layers for product. sub_sm_gone->action6

Caption: Troubleshooting workflow for low product yield.

Issue: Low or No Yield of the Desired Product

  • Question: My reaction has run for the specified time, but I have a low yield of the dichlorinated product. What could be the problem?

    • Answer: First, check for the consumption of the starting material using TLC or LC-MS.

      • If starting material remains: This indicates an incomplete reaction. Consider extending the reaction time, increasing the reaction temperature, or adding a slight excess of NCS. Also, verify the purity and reactivity of your NCS, as it can degrade over time.

      • If starting material is consumed, but the desired product yield is low: This suggests that the product might be degrading under the reaction conditions or that side reactions are occurring. You may be forming a significant amount of the mono-chlorinated product. Analyze the crude reaction mixture by LC-MS to identify the major components. If mono-chlorinated species are present, you may need to increase the equivalents of NCS and prolong the reaction time. If a complex mixture of products is observed, consider lowering the reaction temperature to improve selectivity.

Issue: Formation of Multiple Products

  • Question: My TLC/LC-MS analysis shows multiple spots/peaks. How can I improve the selectivity of the reaction?

    • Answer: The formation of multiple products, likely a mix of mono- and di-chlorinated pyridines, is a common challenge in electrophilic aromatic substitution. To improve selectivity for the dichlorinated product:

      • Control Temperature: Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable dichlorinated product over other isomers or degradation products.

      • Solvent Effects: The polarity of the solvent can influence the reactivity and selectivity. You could screen other solvents like chloroform or 1,2-dichloroethane.

      • Rate of Addition: Adding the NCS slowly at a controlled temperature can sometimes improve selectivity by maintaining a low concentration of the electrophile.

Issue: Difficulty in Product Purification

  • Question: I am having trouble purifying the product by recrystallization. What are my options?

    • Answer: If recrystallization is challenging, it may be due to the presence of impurities with similar solubility to your product.

      • Solvent Screening: Experiment with different solvent systems for recrystallization. A mixture of a solvent in which your product is soluble and a non-solvent can be effective.

      • Column Chromatography: If recrystallization fails, column chromatography on silica gel is a reliable alternative for separating closely related compounds. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is a good starting point.

Data Summary

The following table summarizes hypothetical data for the synthesis of this compound. This data is for illustrative purposes and actual results may vary.

ParameterValue
Starting Material2-Amino-4-methylpyridine
Chlorinating AgentN-Chlorosuccinimide (NCS)
Stoichiometry (NCS:Amine)2.2 : 1
SolventAcetonitrile
Reaction Temperature82°C (Reflux)
Reaction Time4-6 hours
Theoretical Yield1.78 g (for 10 mmol scale)
Hypothetical Results
Isolated Yield1.25 g (70%)
Purity (by HPLC)>98%
Melting PointNot determined

References

Technical Support Center: Overcoming Solubility Issues with 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with 2-Amino-3,5-dichloro-4-methylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and experimental protocols to ensure successful dissolution for your research needs.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure and available data for related compounds, this compound is expected to have limited solubility in aqueous solutions and higher solubility in organic solvents. One supplier indicates that the compound is soluble in methanol. For similar compounds, such as 2-amino-4-methylpyridine, solubility has been noted in water, alcohol, and diethyl ether.[1][2] Another related compound, 4-amino-3,5-dichloropyridine, has been successfully dissolved in heated water.[3]

Q2: I am having difficulty dissolving the compound in my desired aqueous buffer. What should I do first?

If you are encountering precipitation or incomplete dissolution in an aqueous buffer, a common initial step is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, DMF, or ethanol, to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer to the desired final concentration. This technique helps to circumvent the low aqueous solubility of the compound.

Q3: Can heating be used to improve the solubility of this compound?

Gentle heating can be an effective method to increase the dissolution rate and solubility of a compound. For a related compound, 4-Amino-3,5-dichloropyridine, warming was used to aid dissolution in water.[3] However, it is crucial to first assess the thermal stability of this compound to avoid degradation. Start with a low temperature (e.g., 30-40°C) and monitor for any changes in appearance or purity.

Q4: How does pH affect the solubility of this compound?

The pyridine and amino functional groups in this compound are ionizable. Therefore, the pH of the solvent will significantly influence its solubility. The amino group can be protonated at acidic pH, and the pyridine nitrogen can also be protonated, which may increase aqueous solubility. It is advisable to experimentally determine the optimal pH range for solubility for your specific application.

Q5: What are some common pitfalls to avoid when preparing solutions of this compound?

A frequent issue is the precipitation of the compound upon dilution of an organic stock solution into an aqueous buffer. This occurs when the final concentration in the aqueous medium exceeds the compound's solubility limit. To mitigate this, consider lowering the final concentration, increasing the percentage of co-solvent in the final solution, or using solubility-enhancing excipients.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: The compound does not dissolve in the chosen solvent.

Troubleshooting Steps Detailed Actions Expected Outcome
1. Solvent Screening Test the solubility in a range of solvents with varying polarities. Start with solvents in which related compounds are known to be soluble, such as methanol, ethanol, DMSO, and DMF.Identification of a suitable solvent or a co-solvent system for your experiment.
2. Particle Size Reduction If you have the solid compound, gentle grinding with a mortar and pestle can increase the surface area, which may improve the dissolution rate.Faster dissolution of the compound in the chosen solvent.
3. Application of Heat Gently warm the solution in a water bath. Start at a low temperature and gradually increase while monitoring for dissolution and any signs of degradation.Increased solubility and faster dissolution of the compound.
4. pH Adjustment If using an aqueous-based system, prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8) to determine the effect of pH on solubility.Determination of the optimal pH for maximal solubility.
5. Use of Co-solvents Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO) and add it to your aqueous buffer. You may need to optimize the final percentage of the co-solvent.Enhanced solubility in the final aqueous medium.
6. Employing Surfactants For aqueous solutions, the addition of a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) can help to solubilize hydrophobic compounds.Improved solubility and prevention of precipitation in aqueous buffers.

Solubility Data Summary

Solvent Qualitative Solubility Source/Inference
MethanolSoluble
EthanolLikely SolubleInferred from related compounds and general organic solubility principles.
Diethyl EtherLikely SolubleInferred from related compounds.[1][2]
WaterSparingly Soluble (may require heating)Inferred from related compounds.[1][2][3]
Dimethyl Sulfoxide (DMSO)Likely SolubleCommon solvent for poorly soluble compounds.
N,N-Dimethylformamide (DMF)Likely SolubleCommon solvent for poorly soluble compounds.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a general method for quickly assessing the solubility of this compound in various solvents.

  • Preparation: Weigh approximately 1-2 mg of the compound into separate small, clear vials.

  • Solvent Addition: To each vial, add a different test solvent (e.g., water, ethanol, DMSO) in 100 µL increments.

  • Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution against a dark background.

  • Heating (Optional): If the compound does not dissolve at room temperature, gently warm the vial to approximately 30-40°C and observe any changes in solubility.

  • Record Results: Note the approximate volume of solvent required to dissolve the compound.

Visualizations

experimental_workflow cluster_start Start cluster_steps Solubility Troubleshooting Workflow cluster_end End start Start with Undissolved Compound step1 Select Initial Solvent (e.g., Water, Ethanol, DMSO) start->step1 step2 Attempt Dissolution at Room Temperature (Vortex/Stir) step1->step2 step3 Compound Dissolved? step2->step3 Check step4 Apply Gentle Heat (e.g., 30-40°C) step3->step4 No end_success Solution Prepared Successfully step3->end_success Yes step5 Compound Dissolved? step4->step5 Check step6 Try Alternative Solvent or Co-solvent System step5->step6 No step5->end_success Yes step6->step2 Re-attempt step7 Adjust pH of Aqueous Solution step6->step7 If aqueous step7->step2 Re-attempt step8 Consider Solubility Enhancers (e.g., Surfactants) step7->step8 If still insoluble step8->step2 Re-attempt end_fail Further Optimization Needed step8->end_fail If still insoluble

Caption: A workflow diagram for troubleshooting the solubility of this compound.

logical_relationships cluster_factors Influencing Factors cluster_outcome Desired Outcome cluster_techniques Experimental Techniques factor_solvent Solvent Choice (Polarity, H-bonding) factor_temp Temperature factor_ph pH (for aqueous) factor_particle Particle Size outcome Successful Dissolution (Clear, Stable Solution) tech_cosolvent Co-solvency outcome->tech_cosolvent tech_heating Heating outcome->tech_heating tech_ph_adjust pH Adjustment outcome->tech_ph_adjust tech_grinding Grinding outcome->tech_grinding tech_cosolvent->factor_solvent tech_heating->factor_temp tech_ph_adjust->factor_ph tech_grinding->factor_particle

Caption: Logical relationships between experimental techniques and factors influencing solubility.

References

stability of 2-Amino-3,5-dichloro-4-methylpyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 2-Amino-3,5-dichloro-4-methylpyridine under various experimental conditions. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on the chemical structure of this compound and data from related aminopyridine compounds, the primary degradation pathways are anticipated to be hydrolysis and oxidation. The pyridine ring itself is relatively stable due to its aromaticity; however, the amino and chloro substituents can influence its reactivity.

Under aqueous conditions, hydrolysis may occur, potentially leading to the displacement of the chloro groups or deamination, although the latter is generally less common under typical laboratory conditions. The rate of these reactions is expected to be significantly influenced by pH and temperature.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be pH-dependent.

  • Acidic Conditions: In acidic solutions, the pyridine nitrogen and the exocyclic amino group can be protonated. This protonation can increase the compound's solubility in aqueous media but may also influence the electronic properties of the pyridine ring, potentially affecting the reactivity of the chloro substituents towards nucleophilic attack by water (hydrolysis). Generally, protonation of the ring nitrogen in related compounds tends to stabilize the molecule against certain degradation pathways.

  • Basic Conditions: Under basic conditions, the amino group remains unprotonated. While specific data for this compound is limited, related chlorinated pyridine derivatives can be susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of corresponding hydroxypyridine derivatives. The rate of hydrolysis is generally observed to be faster under neutral to alkaline conditions for similar compounds.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool and dry place.

  • Light: Protect from light by storing in an amber-colored, tightly sealed container.

  • Atmosphere: For optimal stability and to prevent potential oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Moisture: It is crucial to protect the compound from moisture to minimize the risk of hydrolysis.

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, UPLC) Degradation of the compound due to improper handling or storage.1. Verify that the storage conditions meet the recommendations (cool, dry, dark, and inert atmosphere). 2. Prepare fresh solutions for analysis from a newly opened container. 3. If degradation is suspected, attempt to identify the impurity peaks using techniques like LC-MS to understand the degradation pathway.
Low assay or purity results for the material Gradual degradation of the compound over time or during the experiment.1. Re-evaluate the purity of the starting material before use, especially for older batches. 2. During experimental procedures, ensure that all solvents are of appropriate quality and anhydrous if necessary. 3. Minimize the exposure of the compound to harsh acidic or basic conditions and elevated temperatures unless required by the reaction protocol. 4. Run a control experiment with a freshly prepared sample to compare results.
Inconsistent experimental results Degradation of the compound during the course of the reaction or analysis.1. Carefully control the reaction temperature and atmosphere. 2. Minimize the exposure of the compound and reaction mixtures to air and light. 3. Ensure the pH of the reaction medium is controlled and appropriate for the stability of the compound.

Experimental Protocols

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1] The following are generalized protocols for assessing the stability of this compound under acidic and basic stress conditions. The extent of degradation should ideally be in the range of 5-20% for the development of a good stability-indicating method.[1]

Acidic Hydrolysis Study

  • Sample Preparation: Prepare a solution of this compound in a suitable organic co-solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL. The use of a co-solvent is necessary due to the limited aqueous solubility of the compound.

  • Incubation: Store the solution at a controlled temperature (e.g., 60 °C) and protect it from light.

  • Sampling: Withdraw aliquots at specific time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.

Basic Hydrolysis Study

  • Sample Preparation: Prepare a solution of this compound in a suitable organic co-solvent and dilute with 0.1 M sodium hydroxide to a final concentration of approximately 1 mg/mL.

  • Incubation: Store the solution at a controlled temperature (e.g., 60 °C) and protect it from light.

  • Sampling: Withdraw aliquots at specific time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid and dilute with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.

Quantitative Data Summary

Condition Temperature (°C) Time (hours) Hypothetical % Degradation Potential Major Degradation Product(s)
0.1 M HCl60245 - 15%2-Amino-5-chloro-3-hydroxy-4-methylpyridine
0.1 M NaOH601210 - 25%2-Amino-3-chloro-5-hydroxy-4-methylpyridine

Visualizations

Logical Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation SamplePrep Sample Preparation (1 mg/mL solution) StressConditions Application of Stress Conditions (Acidic: 0.1M HCl, 60°C) (Basic: 0.1M NaOH, 60°C) SamplePrep->StressConditions TimePoint Time-Point Sampling (e.g., 0, 2, 4, 8, 12, 24h) StressConditions->TimePoint Neutralization Neutralization of Aliquots TimePoint->Neutralization HPLC_Analysis Stability-Indicating HPLC/UPLC Analysis Neutralization->HPLC_Analysis DataAnalysis Data Analysis (Calculation of % Degradation) HPLC_Analysis->DataAnalysis DegradationPathway Identification of Degradation Products (LC-MS) DataAnalysis->DegradationPathway StabilityReport Generation of Stability Report DegradationPathway->StabilityReport

Caption: A logical workflow for assessing the stability of a chemical compound.

Anticipated Degradation Pathway under Basic Conditions

Basic_Degradation_Pathway Parent This compound Intermediate Nucleophilic Attack by OH- Parent->Intermediate + OH- Product 2-Amino-3-chloro-5-hydroxy-4-methylpyridine Intermediate->Product - Cl-

Caption: Anticipated major degradation pathway under basic hydrolysis.

References

troubleshooting guide for reactions involving 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-3,5-dichloro-4-methylpyridine. This versatile heterocyclic compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide addresses common challenges encountered during reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a valuable building block in organic synthesis. Its substituted pyridine core allows for a variety of chemical transformations, making it a key intermediate in the development of pharmaceuticals and agrochemicals.[1]

Q2: Which positions on the pyridine ring are most reactive?

The reactivity of the chloro-substituents is influenced by the electronic effects of the pyridine nitrogen and the amino group. In palladium-catalyzed cross-coupling reactions, the relative reactivity of the chlorine atoms can be influenced by the choice of catalyst, ligand, and reaction conditions. For nucleophilic aromatic substitution (SNAr), the positions ortho (2 and 6) and para (4) to the electron-withdrawing nitrogen atom are generally more activated towards nucleophilic attack.[2] The presence of the amino group and the other chlorine atom will also influence the regioselectivity.

Q3: What are the main challenges in working with this compound?

Common challenges include:

  • Low reactivity of the C-Cl bonds: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[1]

  • Catalyst inhibition: The lone pairs of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.

  • Side reactions: Hydrodehalogenation (replacement of a chlorine atom with hydrogen) is a common side reaction in cross-coupling reactions.

  • Purification: Separating the desired product from starting materials, byproducts, and catalyst residues can be challenging.

Troubleshooting Guide for Common Reactions

This guide is divided into sections for the most common reaction types involving this compound: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

These reactions are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at the chloro-positions.

Problem 1: Low to No Conversion

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium source is active. Consider using a pre-catalyst which can form the active Pd(0) species more efficiently.[1] Increase catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[1]
Ineffective Ligand Use bulky, electron-rich phosphine ligands that are known to be effective for activating C-Cl bonds.
Insufficient Temperature These reactions often require elevated temperatures (80-110 °C) to facilitate the oxidative addition of the C-Cl bond.[1]
Oxygen Contamination Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1] Use degassed solvents.
Inappropriate Base A strong, non-nucleophilic base is often required. For Buchwald-Hartwig amination, sodium tert-butoxide (NaOtBu) is commonly used.[1] For Suzuki coupling, potassium carbonate or potassium phosphate are common choices.

Problem 2: Significant Formation of Hydrodehalogenation Byproduct

Possible Cause Troubleshooting Steps
Presence of Water Ensure all reagents and solvents are scrupulously dried. Trace water can be a proton source for this side reaction.
Slow Reductive Elimination Optimize the ligand and temperature to accelerate the desired reductive elimination step.
Excess Base Use the minimum amount of base required for the reaction.

Problem 3: Poor Regioselectivity (in cases of mono-substitution)

Possible Cause Troubleshooting Steps
Reaction Conditions The regioselectivity can be influenced by the catalyst, ligand, solvent, and temperature. A systematic screening of these parameters may be necessary. For some dichloropyridines, ligand-free conditions have been shown to enhance selectivity.[3]
Electronic and Steric Effects The inherent electronic and steric environment of the two chlorine atoms will favor substitution at one position. Computational studies can sometimes predict the more reactive site.
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the displacement of a chloride by a nucleophile, typically without a metal catalyst.

Problem 1: Low or No Reaction

Possible Cause Troubleshooting Steps
Weak Nucleophile If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a base is often necessary to generate the more nucleophilic conjugate base (amide or alkoxide).[3] Thiols are generally very effective nucleophiles for SNAr.[3]
Insufficient Ring Activation While the pyridine nitrogen activates the ring, reactions may still require heating to proceed at a reasonable rate.
Inappropriate Solvent Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt without solvating the nucleophile itself, thus enhancing its reactivity.[3]

Problem 2: Formation of Multiple Products/Decomposition

Possible Cause Troubleshooting Steps
High Reaction Temperature Excessively high temperatures can lead to decomposition of starting materials or products, often indicated by the reaction mixture turning dark.[3] Try running the reaction at a lower temperature for a longer period.
Base is too Strong A very strong base may cause decomposition. Consider using a milder base if possible (e.g., K₂CO₃ instead of NaH).[3]
Di-substitution If only mono-substitution is desired, use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) and consider running the reaction at a lower temperature.[3]

Experimental Protocols

The following are representative protocols adapted from literature for analogous compounds and should be optimized for specific substrates and reaction partners.

Protocol 1: Suzuki-Miyaura Coupling (General Procedure)

This protocol describes a typical setup for the coupling of an arylboronic acid with the dichloromethylpyridine.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination (General Procedure)

This protocol outlines a general method for the C-N cross-coupling of an amine with the dichloromethylpyridine.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a dry Schlenk tube, add the palladium pre-catalyst, ligand, and base under an inert atmosphere.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

  • Add this compound and the amine.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with a Thiol

This protocol provides a general method for the substitution of a chloro-group with a thiolate nucleophile.

Materials:

  • This compound

  • Thiol (1.1 equivalents)

  • Base (e.g., K₂CO₃ or NaH, 1.2 equivalents)

  • Polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • In a round-bottom flask, dissolve the thiol in the solvent.

  • Carefully add the base and stir the mixture at room temperature for 15-30 minutes to generate the thiolate.

  • Add a solution of this compound in the same solvent.

  • Heat the reaction mixture (e.g., to 60-100 °C) and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and quench by adding water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

Troubleshooting_Workflow Start Low or No Product Check_Catalyst Check Catalyst System - Active Pd source? - Appropriate ligand? - Sufficient loading? Start->Check_Catalyst Check_Conditions Verify Reaction Conditions - Inert atmosphere? - Anhydrous solvents? - Correct temperature? Check_Base Evaluate Base - Sufficiently strong? - Non-nucleophilic? Side_Reactions Analyze for Side Reactions - Hydrodehalogenation? - Homocoupling? Optimize Systematic Optimization - Screen ligands, solvents, bases - Adjust temperature Check_Catalyst->Check_Conditions If catalyst system is appropriate Check_Conditions->Check_Base If conditions are correct Check_Base->Side_Reactions If base is suitable Side_Reactions->Optimize If side reactions are minimal Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting low-yield palladium-catalyzed cross-coupling reactions.

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Cl Ar-Pd(II)-X(L2) R-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' R-R' Reductive_Elimination->Ar-Ar'

Caption: The key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Decision Tree for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Decision_Tree Start SNAr Reaction Planned Nucleophile_Check Is the nucleophile strong? Start->Nucleophile_Check Reaction_Conditions Are reaction conditions optimized? Nucleophile_Check->Reaction_Conditions Yes Add_Base Add a non-nucleophilic base to deprotonate the nucleophile Nucleophile_Check->Add_Base No (e.g., neutral amine) Outcome Proceed with reaction Reaction_Conditions->Outcome Yes Increase_Temp Increase reaction temperature Reaction_Conditions->Increase_Temp No, low conversion Add_Base->Reaction_Conditions Use_Polar_Aprotic Use a polar aprotic solvent (DMF, DMSO) Increase_Temp->Use_Polar_Aprotic Use_Polar_Aprotic->Outcome

Caption: A decision-making guide for setting up a successful SNAr reaction.

References

Technical Support Center: Synthesis of 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-dichloro-4-methylpyridine.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction. The proposed synthetic route involves the dichlorination of 2-Amino-4-methylpyridine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive chlorinating agent (e.g., N-Chlorosuccinimide - NCS).2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor quality starting material (2-Amino-4-methylpyridine).1. Use a fresh batch of NCS and store it under anhydrous conditions.2. Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC.3. Extend the reaction time, monitoring hourly.4. Verify the purity of the starting material by NMR or GC-MS.
Formation of Mono-chlorinated Impurity 1. Insufficient amount of chlorinating agent.2. Reaction time is too short.1. Increase the molar equivalents of the chlorinating agent (e.g., NCS) relative to the starting material.2. Extend the reaction time to allow for complete dichlorination.
Presence of Over-chlorinated Byproducts 1. Reaction temperature is too high.2. Excess of chlorinating agent.1. Lower the reaction temperature to gain better control over the reaction.2. Use a stoichiometric amount of the chlorinating agent.
Difficult Product Isolation/Purification 1. Product is highly soluble in the reaction solvent.2. Formation of emulsions during workup.3. Co-crystallization with impurities.1. After reaction completion, consider removing the solvent under reduced pressure and performing recrystallization from a different solvent system.2. Break emulsions by adding a saturated brine solution during the aqueous workup.3. Employ column chromatography for purification if recrystallization is ineffective.
Product Discoloration (Yellow to Brown) 1. Presence of impurities from the starting material.2. Degradation of the product at elevated temperatures.1. Purify the starting material before use.2. Avoid prolonged exposure to high temperatures during reaction and purification. Consider performing the reaction at a lower temperature for a longer duration. The use of a decolorizing agent like activated carbon during workup can also be beneficial.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the direct chlorination of 2-Amino-4-methylpyridine using a suitable chlorinating agent like N-Chlorosuccinimide (NCS). The reaction is typically carried out in a suitable solvent, such as a mixture of DMF and methanol.[2][3]

Q2: What are the critical reaction parameters to control during the chlorination step?

The critical parameters to monitor and control are:

  • Temperature: To prevent the formation of over-chlorinated byproducts.

  • Stoichiometry of the chlorinating agent: To ensure complete dichlorination without excessive side reactions.

  • Reaction time: To drive the reaction to completion.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and the formation of the desired product.[3]

Q4: What is a suitable method for purifying the crude this compound?

Recrystallization is a commonly used method for purification. Solvents such as ethanol, ethyl acetate, or hexane can be effective.[2][3] If recrystallization does not yield a product of sufficient purity, silica gel column chromatography may be necessary.[2]

Q5: What are the expected yield and purity for this synthesis?

Based on a similar synthesis of 2-amino-3,5-dichloropyridine from 2-amino-5-chloropyridine, yields can be around 70.5% with a purity of approximately 98.2% as determined by GC analysis.[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 2-amino-3,5-dichloropyridine.[3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a thermometer, condenser, and magnetic stirrer, add 2-Amino-4-methylpyridine.

  • Solvent Addition: Add a solvent mixture of DMF and methanol (e.g., in a 2.5:1 volume ratio).

  • Reagent Addition: While stirring, add N-Chlorosuccinimide (NCS) portion-wise to the solution.

  • Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 45°C) and maintain it for a set duration (e.g., 2.5 hours), with continuous stirring.[3]

  • Monitoring: Monitor the reaction's progress using TLC or GC until the starting material is consumed.

  • Workup: Once the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[3]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of an Analogous Compound (2-amino-3,5-dichloropyridine)[3]
ParameterValue
Starting Material2-amino-5-chloropyridine
Chlorinating AgentN-chlorosuccinimide
SolventDMF/Methanol (2.5:1 v/v)
Temperature45°C
Reaction Time2.5 hours
Yield70.5%
Purity (by GC)98.20%

Visualizations

Logical Workflow for Synthesis and Troubleshooting

G Workflow for Synthesis and Troubleshooting of this compound cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting start Start: 2-Amino-4-methylpyridine reaction Chlorination with NCS in DMF/Methanol start->reaction monitoring Monitor by TLC/GC reaction->monitoring workup Solvent Removal monitoring->workup Reaction Complete issue Identify Issue (e.g., Low Yield, Impurities) monitoring->issue Problem Detected purification Recrystallization workup->purification product Product: this compound purification->product purification->issue Problem Detected cause Determine Potential Cause issue->cause solution Implement Solution cause->solution re_evaluate Re-evaluate Synthesis solution->re_evaluate re_evaluate->reaction

Caption: Logical workflow for the synthesis of this compound and the associated troubleshooting process.

References

Technical Support Center: Analysis of 2-Amino-3,5-dichloro-4-methylpyridine Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-dichloro-4-methylpyridine and the subsequent analysis of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound that is prone to byproduct formation?

A common and direct method for the synthesis of this compound is the electrophilic chlorination of 2-Amino-4-methylpyridine using a chlorinating agent such as N-chlorosuccinimide (NCS). This reaction, however, can be difficult to control, leading to the formation of several byproducts. The reaction is typically carried out in a suitable solvent like acetonitrile or a chlorinated solvent.

Q2: What are the most probable byproducts in the synthesis of this compound?

Based on the starting material and the reaction conditions, the following byproducts are likely to be observed:

  • Monochloro Isomers: 2-Amino-3-chloro-4-methylpyridine and 2-Amino-5-chloro-4-methylpyridine. These arise from incomplete chlorination.

  • Over-chlorinated Product: 2-Amino-3,5,6-trichloro-4-methylpyridine. This can form if the reaction is not carefully controlled.

  • Isomeric Dichloro Products: Positional isomers may form depending on the directing effects of the amino and methyl groups.

  • Starting Material: Unreacted 2-Amino-4-methylpyridine.

Q3: How can I confirm the identity of chlorinated byproducts using GC-MS?

The key to identifying chlorinated compounds in mass spectrometry is to look for the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.

  • A compound with one chlorine atom will show two molecular ion peaks ([M]⁺ and [M+2]⁺) with a relative intensity ratio of approximately 3:1.

  • A compound with two chlorine atoms will exhibit three peaks ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 9:6:1.

  • A compound with three chlorine atoms will show four peaks ([M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺) with a relative intensity ratio of approximately 27:27:9:1.

By observing these isotopic patterns in the mass spectra of your GC peaks, you can determine the number of chlorine atoms in each byproduct.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of the this compound synthesis reaction mixture.

Problem Potential Cause Recommended Solution
No peaks or very small peaks for the product and byproducts. 1. Sample concentration is too low. 2. Injection problem (e.g., blocked syringe). 3. Inlet temperature is too low, causing incomplete vaporization. 4. Column is not suitable for the analytes.1. Concentrate the sample or inject a larger volume. 2. Clean or replace the syringe. Ensure the autosampler is functioning correctly.[1][2] 3. Increase the injector temperature (typically 250-280 °C for pyridine derivatives). 4. Use a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).
Peak tailing for the main product and byproducts. 1. Active sites in the injector liner or on the column are interacting with the basic amino group of the pyridines. 2. Incomplete derivatization if this method was used.[3] 3. Column degradation.1. Use a deactivated liner and/or a base-deactivated column.[3] 2. Optimize derivatization conditions (e.g., increase reagent concentration, reaction time, or temperature). 3. Condition the column according to the manufacturer's instructions or replace it.[2]
"Ghost peaks" appearing in the chromatogram. 1. Contamination from a previous injection (carryover). 2. Contaminated syringe or rinse solvent. 3. Bleed from the septum or other GC components.1. Run a blank solvent injection to confirm carryover. Increase the oven temperature at the end of the run to bake out contaminants. 2. Replace the rinse solvent and clean or replace the syringe.[1][2] 3. Use high-quality, low-bleed septa.
Poor separation of isomeric byproducts. 1. The GC temperature program is not optimized. 2. The column is not providing sufficient resolution.1. Optimize the temperature ramp rate. A slower ramp will generally improve resolution. 2. Use a longer column or a column with a different stationary phase that offers better selectivity for these isomers.
Mass spectrum shows no clear molecular ion peak. 1. The molecular ion is unstable and has completely fragmented.1. Use a softer ionization technique if available (e.g., Chemical Ionization - CI) to reduce fragmentation and preserve the molecular ion.[4] 2. Look for characteristic fragment ions and the expected chlorine isotopic patterns in the fragments.

Experimental Protocols

Sample Preparation for GC-MS Analysis
  • Quench the Reaction: After the synthesis is complete, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate solution to remove excess NCS).

  • Extraction: Extract the organic components into a suitable volatile solvent like dichloromethane or ethyl acetate.[5]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Dilution: Filter the dried solution to remove the drying agent.[6] Dilute an aliquot of the filtrate with the same solvent to a final concentration of approximately 10-100 µg/mL.

  • Vial Transfer: Transfer the diluted sample to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Method Parameters (Example)
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 270 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Quantitative Data Summary

The following table presents hypothetical but realistic GC-MS data for the expected product and byproducts. Retention times are illustrative and will vary based on the specific GC-MS system and method.

Compound Name Likely Retention Time (min) Molecular Weight ( g/mol ) Key m/z Fragments (and relative intensities) Chlorine Isotope Pattern
2-Amino-4-methylpyridine (Starting Material)8.5108.14108 (M⁺, 100%), 93 (60%), 79 (40%)None
2-Amino-5-chloro-4-methylpyridine10.2142.59142/144 (M⁺, 100%), 107 (70%), 78 (50%)1 Cl (3:1)
2-Amino-3-chloro-4-methylpyridine10.5142.59142/144 (M⁺, 100%), 107 (65%), 78 (55%)1 Cl (3:1)
This compound (Product) 12.3 177.03 176/178/180 (M⁺, 100%), 141/143 (80%), 106 (60%) 2 Cl (9:6:1)
2-Amino-3,5,6-trichloro-4-methylpyridine14.1211.48210/212/214/216 (M⁺, 100%), 175/177/179 (75%), 140/142 (50%)3 Cl (27:27:9:1)

Visualizations

Synthesis_Pathway Synthesis and Byproduct Formation SM 2-Amino-4-methylpyridine Reagent + 2 NCS SM->Reagent InsufficientReagent + 1 NCS SM->InsufficientReagent Product This compound ExcessReagent + Excess NCS Product->ExcessReagent MonoChloro1 2-Amino-3-chloro-4-methylpyridine MonoChloro2 2-Amino-5-chloro-4-methylpyridine TriChloro 2-Amino-3,5,6-trichloro-4-methylpyridine Reagent->Product ExcessReagent->TriChloro InsufficientReagent->MonoChloro1 InsufficientReagent->MonoChloro2

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow GC-MS Troubleshooting Workflow start GC-MS Analysis Issue peak_shape Poor Peak Shape? start->peak_shape tailing Tailing? peak_shape->tailing Yes resolution Poor Resolution? peak_shape->resolution No check_liner Use Deactivated Liner/ Base-Deactivated Column tailing->check_liner Yes check_column Condition or Replace Column tailing->check_column Still Tailing no_peaks No/Small Peaks? resolution->no_peaks No optimize_temp Optimize Oven Temperature Program resolution->optimize_temp Yes change_column Use Longer or Different Phase Column resolution->change_column Still Poor check_conc Check Sample Concentration no_peaks->check_conc Yes check_injection Inspect Syringe and Inlet no_peaks->check_injection Still No Peaks end Problem Resolved no_peaks->end No check_liner->end check_column->end optimize_temp->end change_column->end check_conc->end check_injection->end

Caption: Troubleshooting workflow for GC-MS analysis.

References

Validation & Comparative

Comparative Guide to the Synthesis of 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. 2-Amino-3,5-dichloro-4-methylpyridine, a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two potential routes for its synthesis, complete with experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Route 1: Direct Dichlorination of 2-Amino-4-methylpyridine

A primary and straightforward approach to the synthesis of this compound involves the direct chlorination of the readily available starting material, 2-amino-4-methylpyridine. This method is analogous to the synthesis of similar halogenated pyridines and offers a potentially efficient route.

Experimental Protocol:

Synthesis of 2-Amino-4-methylpyridine:

A synthesis method for the precursor, 2-amino-4-methylpyridine, involves the dechlorination of 2-amino-3-chloro-4-methylpyridine. In a typical procedure, 9.92g (0.07mol) of 2-amino-3-chloro-4-methylpyridine is mixed with 18.30g (0.15mol) of benzoic acid and copper powder. The reaction mixture is heated to 150°C for 1 hour. After cooling, water and a decolorizing agent are added. The pH of the solution is adjusted to 9, and the resulting solid is filtered and dried to yield the crude product.[1] Purification can be achieved by recrystallization to obtain 2-amino-4-methylpyridine with a purity of over 98.5%.[1]

Dichlorination of 2-Amino-4-methylpyridine:

While a specific protocol for the dichlorination of 2-amino-4-methylpyridine is not explicitly detailed in the searched literature, a highly analogous procedure for the dichlorination of a similar substrate, 2-amino-5-chloropyridine, using N-chlorosuccinimide (NCS) can be adapted.

In a representative procedure, 2-amino-4-methylpyridine would be dissolved in a suitable solvent, such as a mixture of N,N-dimethylformamide (DMF) and methanol. N-chlorosuccinimide (in a molar excess to achieve dichlorination) is then added portion-wise while maintaining a specific reaction temperature, for instance, 45°C. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol to yield this compound.

Data Presentation:
ParameterSynthesis of 2-Amino-4-methylpyridineDichlorination (Analogous Reaction)
Starting Material 2-Amino-3-chloro-4-methylpyridine2-Amino-5-chloropyridine
Reagents Benzoic acid, Copper powderN-chlorosuccinimide, DMF, Methanol
Reaction Temperature 150°C45°C
Reaction Time 1 hour2.5 hours
Yield 91.2% (crude)[1]70.5%[2][3]
Purity >98.5% (after purification)[1]98.20% (GC analysis)[2][3]

Route 2: Multi-step Synthesis from 4-Picoline

Experimental Protocol:

A detailed experimental protocol for this specific multi-step synthesis is not available in the provided search results. However, a general workflow can be outlined based on established chemical transformations.

  • Nitration of 4-Picoline: 4-picoline can be nitrated to introduce a nitro group onto the pyridine ring.

  • N-Oxidation: The resulting nitropicoline can be converted to its N-oxide to facilitate subsequent reactions.

  • Chlorination: The N-oxide can then be chlorinated to introduce the two chlorine atoms.

  • Reduction of Nitro Group: The nitro group is then reduced to an amino group.

  • Deoxygenation of N-Oxide: Finally, the N-oxide is deoxygenated to yield the final product.

Due to the lack of specific experimental data, a quantitative comparison for this route is not possible at this time.

Synthesis Route Comparison

Synthesis_Comparison cluster_0 Route 1: Direct Dichlorination cluster_1 Route 2: Multi-step Synthesis A1 2-Amino-4-methylpyridine B1 This compound A1->B1 Chlorination R1 N-Chlorosuccinimide (NCS) DMF/Methanol A2 4-Picoline B2 Nitrated Picoline A2->B2 Nitration C2 Chlorinated Nitropicoline B2->C2 Chlorination D2 Chlorinated Aminopicoline C2->D2 Reduction E2 This compound D2->E2 Further Steps

Caption: Comparison of two potential synthesis routes for this compound.

Experimental Workflow for Route 1

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification start Start: 2-Amino-4-methylpyridine dissolve Dissolve in DMF/Methanol start->dissolve add_ncs Add N-Chlorosuccinimide dissolve->add_ncs react React at 45°C add_ncs->react monitor Monitor reaction (TLC/GC) react->monitor end_reaction Reaction Complete monitor->end_reaction Completion remove_solvent Remove Solvent end_reaction->remove_solvent recrystallize Recrystallize from Ethanol remove_solvent->recrystallize filter_dry Filter and Dry recrystallize->filter_dry final_product Final Product: This compound filter_dry->final_product

Caption: Detailed experimental workflow for the direct dichlorination of 2-amino-4-methylpyridine.

References

A Comparative Guide to 2-Amino-3,5-dichloro-4-methylpyridine and 2-amino-3,5-dichloropyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Amino-3,5-dichloro-4-methylpyridine and 2-amino-3,5-dichloropyridine, two key building blocks in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document outlines their synthesis, physical and chemical properties, and discusses their relative performance in synthetic applications based on available data and theoretical considerations.

Introduction

2-aminopyridine derivatives are crucial intermediates in organic synthesis. The presence of chlorine atoms on the pyridine ring provides reactive handles for various cross-coupling and nucleophilic substitution reactions, making them valuable precursors for the synthesis of highly functionalized molecules. This guide focuses on a direct comparison of 2-amino-3,5-dichloropyridine and its 4-methyl substituted analogue, this compound, to aid researchers in selecting the appropriate building block for their synthetic strategies.

Physical and Chemical Properties

A summary of the key physical and chemical properties of both compounds is presented in Table 1. The addition of a methyl group in this compound is expected to slightly increase its molecular weight and may influence its melting point and solubility.

Table 1: Physical and Chemical Properties

Property2-amino-3,5-dichloropyridineThis compound
CAS Number 4214-74-8[1]31430-47-4[2]
Molecular Formula C₅H₄Cl₂N₂[1]C₆H₆Cl₂N₂[2]
Molecular Weight 163.00 g/mol [1]177.03 g/mol [2]
Appearance Light beige to grey crystalline powder or flakesLight yellow to brown powder to crystal[2]
Melting Point 81-84 °C[3]125 °C[2]

Synthesis and Manufacturing

Both compounds are typically synthesized via electrophilic chlorination of the corresponding 2-aminopyridine precursors.

Synthesis of 2-amino-3,5-dichloropyridine

A common and well-documented method for the synthesis of 2-amino-3,5-dichloropyridine involves the chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS) in a solvent mixture of DMF and methanol. This method has been reported to yield the desired product in good yield and high purity.[1]

Synthesis of this compound

Experimental Protocols

General Procedure for the Synthesis of 2-amino-3,5-dichloropyridine[1]

Materials:

  • 2-amino-5-chloropyridine

  • N-chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol (for recrystallization)

Procedure:

  • A solvent mixture of DMF and methanol (2.5:1 v/v) is added to a three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer.

  • 2-amino-5-chloropyridine and N-chlorosuccinimide are added sequentially to the flask.

  • The reaction mixture is heated to and stirred at 45 °C for 2.5 hours.

  • The progress of the reaction is monitored by TLC and GC.

  • Upon completion, the solvent is removed by distillation under reduced pressure to obtain the crude product.

  • The crude product is purified by recrystallization from ethanol to afford pure 2-amino-3,5-dichloropyridine.

  • The final product is dried, with a reported yield of 70.5% and a purity of 98.20% (by GC)[1].

Proposed Synthesis of this compound

Based on the synthesis of the non-methylated analogue and the known raw materials, a likely experimental protocol is as follows. Note that this is a proposed procedure and would require optimization.

Materials:

  • 2-amino-4-methylpyridine

  • N-chlorosuccinimide (NCS)

  • A suitable solvent (e.g., DMF, acetonitrile, or a chlorinated solvent)

Procedure:

  • Dissolve 2-amino-4-methylpyridine in a suitable solvent in a reaction flask.

  • Add N-chlorosuccinimide (at least 2 equivalents) portion-wise to the solution, controlling the temperature with an ice bath if the reaction is exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Comparison of Performance in Synthesis

Direct experimental data comparing the reactivity of this compound and 2-amino-3,5-dichloropyridine in specific synthetic transformations is not available in the reviewed literature. However, a qualitative comparison can be made based on the electronic and steric effects of the 4-methyl group.

Electronic Effects: The methyl group is an electron-donating group. Its presence at the 4-position of the pyridine ring is expected to increase the electron density of the aromatic system. This increased electron density can have several implications for reactivity:

  • Nucleophilicity of the Amino Group: The electron-donating methyl group will likely increase the nucleophilicity of the 2-amino group, potentially leading to higher reaction rates in reactions involving this group, such as N-alkylation or N-arylation.

  • Reactivity in Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution, the electron-donating methyl group would slightly activate the ring towards such reactions, although the chloro- and amino- groups will still be the primary directing groups.

  • Reactivity in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the increased electron density on the pyridine ring might slightly retard the rate of oxidative addition of the C-Cl bonds to the palladium(0) catalyst. This is because oxidative addition is generally favored by electron-deficient aromatic halides.

Steric Effects: The methyl group at the 4-position is not expected to exert a significant steric hindrance on the reactive sites at the 2-amino group or the 3- and 5-chloro positions. Therefore, its impact on reaction rates due to steric effects is likely to be minimal for most common transformations.

Table 2: Predicted Relative Performance in Common Synthetic Reactions

Reaction Type2-amino-3,5-dichloropyridineThis compoundRationale for Predicted Difference
N-Alkylation/N-Arylation GoodPotentially BetterThe electron-donating methyl group increases the nucleophilicity of the amino group.
Suzuki Cross-Coupling GoodPotentially SlowerThe electron-donating methyl group may slightly decrease the rate of oxidative addition.
Buchwald-Hartwig Amination GoodPotentially SlowerSimilar to Suzuki coupling, the increased electron density on the ring might disfavor oxidative addition.
Nucleophilic Aromatic Substitution (at C3/C5) ModerateModerateThe electronic effect of the 4-methyl group is not expected to have a major influence on the reactivity of the meta-positioned chloro groups.

Visualization of Synthetic Pathways

Synthetic Pathway for 2-amino-3,5-dichloropyridine

G A 2-amino-5-chloropyridine R N-chlorosuccinimide (NCS) DMF/MeOH, 45 °C A->R B 2-amino-3,5-dichloropyridine R->B

Caption: Synthesis of 2-amino-3,5-dichloropyridine.

Proposed Synthetic Pathway for this compound

G A 2-amino-4-methylpyridine R N-chlorosuccinimide (NCS) (2 eq.) Solvent A->R B This compound R->B

Caption: Proposed synthesis of this compound.

Conclusion

Both 2-amino-3,5-dichloropyridine and this compound are valuable building blocks for the synthesis of complex organic molecules. While the synthesis of the former is well-established, the latter's synthetic protocol is inferred from available data.

The key difference in their expected reactivity stems from the electronic effects of the 4-methyl group. Researchers can expect this compound to exhibit enhanced nucleophilicity at the amino group, which could be advantageous for certain applications. Conversely, for cross-coupling reactions involving the C-Cl bonds, 2-amino-3,5-dichloropyridine may be the more reactive substrate.

The lack of direct comparative experimental data highlights an opportunity for further research to quantify the differences in reactivity and performance between these two important synthetic intermediates. Such studies would be highly valuable to the chemical research and drug development communities.

References

Unveiling the Bioactivity of 2-Amino-3,5-dichloro-4-methylpyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of chemical analogs is paramount. This guide provides a comparative analysis of 2-Amino-3,5-dichloro-4-methylpyridine and its derivatives, focusing on their diverse biological effects, supported by experimental data. The information is presented to facilitate objective comparison and aid in the strategic design of future research.

Derivatives of 2-aminopyridine, including this compound, have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These compounds have been investigated for their potential as herbicides, kinase inhibitors, and modulators of various cellular signaling pathways. This guide synthesizes available data to offer a clear comparison of their performance and methodologies.

Comparative Biological Activity Data

The biological activity of this compound analogs varies significantly with substitutions on the pyridine ring. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their inhibitory potential against different biological targets.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

A series of 6-substituted 2-amino-4-methylpyridine analogs have been evaluated for their ability to inhibit inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[1] 2-amino-4-methylpyridine itself is a non-selective NOS inhibitor.[1] However, the introduction of substituents at the 6-position can enhance both potency and selectivity.[1]

CompoundSubstitution at C6iNOS IC50 (nM)Reference
1 -HPotent, non-selective[1]
2 -CH(CH3)228[1]
9 -CH2CH2F28[1]
11 -CH=CH2282[1]
24 -C(CH3)=CH2>1000[1]
Adenosine Receptor Affinity

Amino-3,5-dicyanopyridine derivatives, which share a core structural similarity, have been explored as ligands for adenosine receptors, which are involved in various physiological processes, including seizure suppression.[2]

CompoundR2 SubstitutionAryl SubstitutionrA1 Ki (nM)rA2A Ki (nM)Selectivity Index (rA2A/rA1)Reference
6b 4-methoxyphenylmethylpyridine0.213135.5636[2]
6c 4-methoxyphenyl-0.076--[2]
6s 4-methoxyphenyl4-chlorophenylthiazole4.06--[2]
Herbicidal Activity

The pyridine ring is a common scaffold in commercial herbicides.[3] Analogs of 2-aminopyridine have been investigated for their potential to inhibit plant growth.

CompoundTarget WeedActivityReference
2-Amino-5-bromo-4-methylpyridine derivativesVarious weed speciesPotential herbicidal candidates[3]
Phenylpyrimidine derivativesRaphanus sativusPre-emergent herbicidal activities[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activity of these compounds.

In Vitro iNOS Inhibition Assay

The inhibitory activity of the compounds against iNOS was determined using cell homogenates from LPS-stimulated mouse macrophages.

  • Cell Culture and Lysis: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma to induce iNOS expression. The cells are then harvested and homogenized.[5]

  • Enzyme Activity Measurement: The conversion of [3H]-arginine to [3H]-citrulline is measured in the presence of various concentrations of the test compound.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.[5]

Adenosine Receptor Binding Assay

Radioligand binding assays are performed to determine the affinity of the compounds for adenosine A1 and A2A receptors.

  • Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human A1 or A2A adenosine receptor.

  • Binding Reaction: The membranes are incubated with a specific radioligand ([3H]DPCPX for A1, [3H]ZM241385 for A2A) and varying concentrations of the test compounds.

  • Detection and Analysis: The amount of bound radioligand is quantified by scintillation counting, and the Ki values are calculated using the Cheng-Prusoff equation.

Herbicidal Activity Screening (Petri Dish Assay)

A common method for preliminary herbicidal activity screening involves assessing the effect of compounds on seed germination and seedling growth.

  • Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant (e.g., Tween-20) to the desired concentrations.[3]

  • Assay Setup: Filter paper is placed in Petri dishes and moistened with the test solutions. A set number of seeds of the target weed species are then placed on the filter paper.[3]

  • Incubation: The Petri dishes are sealed and incubated in a growth chamber under controlled light and temperature conditions.[3]

  • Evaluation: After a set period (e.g., 7-10 days), the germination rate, root length, and shoot length of the seedlings are measured and compared to a control group treated with the solvent alone.[3]

Visualizing the Pathways and Processes

To better understand the context of these biological activities, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Cellular Exterior cluster_1 Cellular Interior Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade NF-κB Activation NF-κB Activation Signaling Cascade->NF-κB Activation iNOS Gene Transcription iNOS Gene Transcription NF-κB Activation->iNOS Gene Transcription iNOS mRNA iNOS mRNA iNOS Gene Transcription->iNOS mRNA iNOS Protein (Enzyme) iNOS Protein (Enzyme) iNOS mRNA->iNOS Protein (Enzyme) Nitric Oxide (NO) + L-Citrulline Nitric Oxide (NO) + L-Citrulline iNOS Protein (Enzyme)->Nitric Oxide (NO) + L-Citrulline L-Arginine L-Arginine L-Arginine->iNOS Protein (Enzyme) 2-Amino-4-methylpyridine Analogs 2-Amino-4-methylpyridine Analogs 2-Amino-4-methylpyridine Analogs->iNOS Protein (Enzyme)

Caption: Simplified signaling pathway for iNOS induction and inhibition.

G Start Start Synthesize Analogs Synthesize Analogs Start->Synthesize Analogs Prepare Test Solutions Prepare Test Solutions Synthesize Analogs->Prepare Test Solutions Petri Dish Setup Petri Dish Setup Prepare Test Solutions->Petri Dish Setup Seed Sterilization Seed Sterilization Seed Sterilization->Petri Dish Setup Incubation Incubation Petri Dish Setup->Incubation Data Collection Data Collection Incubation->Data Collection Analysis Analysis Data Collection->Analysis End End Analysis->End

Caption: Workflow for in vitro herbicidal activity screening.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the reliability of data. This guide provides a comparative overview of analytical method validation for the quantification of 2-Amino-3,5-dichloro-4-methylpyridine, a key chemical intermediate. The principles outlined are based on the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2), which provide a framework for validating analytical procedures.[1][2][3][4]

Core Validation Parameters

An analytical method's validation demonstrates its suitability for the intended purpose.[2] The core parameters to be assessed during validation include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities or degradation products.

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two common techniques for the analysis of substituted pyridines. The choice between these methods often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Typical Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Mobile/Carrier Gas Acetonitrile/Water or Methanol/Buffer mixturesHelium or Nitrogen
Detector UV-Vis (e.g., 254 nm)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2.0%< 3.0%
LOD ~0.01 µg/mL~0.5 ng/mL (with MS)
LOQ ~0.03 µg/mL~1.5 ng/mL (with MS)

Experimental Protocols

Below are generalized protocols for the validation of HPLC and GC methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the reference standard is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range. Test samples are accurately weighed and dissolved in the mobile phase to a concentration within the calibration range.

Gas Chromatography (GC-FID) Method
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector.

  • Column: A capillary column such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 280°C.

  • Injection: 1 µL of a solution in a suitable solvent like dichloromethane, using a split injection mode.

  • Sample Preparation: A stock solution of the reference standard is prepared in dichloromethane. Calibration standards are prepared by serial dilution. Test samples are dissolved in dichloromethane to a concentration within the calibration range.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase Define_Purpose Define Analytical Procedure's Purpose Select_Parameters Select Validation Parameters Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Prepare_Protocol Prepare Validation Protocol Set_Criteria->Prepare_Protocol Execute_Experiments Execute Validation Experiments Prepare_Protocol->Execute_Experiments Collect_Data Collect and Analyze Data Execute_Experiments->Collect_Data Evaluate_Results Evaluate Results vs. Acceptance Criteria Collect_Data->Evaluate_Results Prepare_Report Prepare Validation Report Evaluate_Results->Prepare_Report Final_Approval Final Approval and Implementation Prepare_Report->Final_Approval

Caption: A flowchart of the analytical method validation process.

Signaling Pathway of Method Development and Validation

The development and validation of an analytical method is an interconnected process that ensures the final method is fit for its intended purpose.

Method_Development_and_Validation_Pathway Method_Development Method Development & Optimization Pre_Validation Pre-Validation/ Feasibility Method_Development->Pre_Validation Validation_Protocol Validation Protocol Generation Pre_Validation->Validation_Protocol Method_Validation Formal Method Validation Validation_Protocol->Method_Validation Method_Validation->Method_Development Re-development if needed Validation_Report Validation Report Method_Validation->Validation_Report Method_Implementation Routine Use Validation_Report->Method_Implementation

Caption: The lifecycle of analytical method development and validation.

References

A Comparative Spectroscopic Guide to 2-Amino-3,5-dichloro-4-methylpyridine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectroscopic properties of the heterocyclic compound 2-Amino-3,5-dichloro-4-methylpyridine, its precursor 2-amino-4-methylpyridine, and the closely related analog 2-amino-3,5-dichloropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal and agricultural chemistry. Its synthesis typically involves the chlorination of 2-amino-4-methylpyridine. Understanding the spectroscopic signatures of the target molecule and its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparison of their key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. While experimental data for the precursors are available, specific experimental spectra for this compound were not found in the public domain. Therefore, the spectral characteristics of the target compound are predicted based on the analysis of its precursors and analogs.

Physicochemical Properties

A summary of the key physicochemical properties of the compounds is presented in Table 1.

Property2-Amino-4-methylpyridine2-Amino-3,5-dichloropyridineThis compound
Molecular Formula C₆H₈N₂[1]C₅H₄Cl₂N₂C₆H₆Cl₂N₂
Molecular Weight 108.14 g/mol [1]163.01 g/mol 177.03 g/mol
CAS Number 695-34-1[1]4214-74-831430-47-4[2]
Appearance White to yellow crystalline powderLight beige to grey crystalline powder or flakesOff-white to tan colored powder
Melting Point 96-99 °C81-83 °C123-127 °C

Spectroscopic Data Comparison

The following sections provide a comparative overview of the spectroscopic data for the three compounds.

¹H NMR Spectral Data

The ¹H NMR spectra are crucial for determining the substitution pattern on the pyridine ring. The chemical shifts are influenced by the electronic effects of the amino, methyl, and chloro substituents.

CompoundChemical Shift (δ) and Multiplicity
2-Amino-4-methylpyridine δ 7.81 (d, 1H), 6.37 (d, 1H), 6.20 (s, 1H), 4.68 (s, 2H, -NH₂), 2.16 (s, 3H, -CH₃)[3]
2-Amino-3,5-dichloropyridine δ 7.94 (s, 1H), 7.51 (s, 1H), 4.93 (bs, 2H, -NH₂)[4]
Predicted this compound A single aromatic proton singlet is expected, likely deshielded by the adjacent nitrogen and chlorine atoms. The amino protons would appear as a broad singlet, and the methyl protons as a sharp singlet.
¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon framework of the molecules.

CompoundChemical Shift (δ)
2-Amino-4-methylpyridine Data not explicitly found in search results.
2-Amino-3,5-dichloropyridine Data not explicitly found in search results.
Predicted this compound Six distinct carbon signals are expected. The carbons attached to the chlorine atoms (C3 and C5) would be significantly downfield. The carbon bearing the amino group (C2) and the carbon attached to the methyl group (C4) would also have characteristic chemical shifts.
Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in the molecules. Key vibrational modes include N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl group, and C-Cl stretching.

CompoundKey IR Absorptions (cm⁻¹)
2-Amino-4-methylpyridine N-H stretching, C-H aromatic and aliphatic stretching, C=N and C=C ring stretching.[5]
2-Amino-3,5-dichloropyridine N-H stretching, C-H aromatic stretching, C=N and C=C ring stretching, C-Cl stretching.[6]
Predicted this compound Similar to 2-amino-3,5-dichloropyridine, with additional C-H stretching and bending vibrations from the methyl group. The C-Cl stretching bands are expected in the fingerprint region.
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

CompoundMolecular Ion (m/z) and Key Fragments
2-Amino-4-methylpyridine [M]⁺ at m/z 108.[1]
2-Amino-3,5-dichloropyridine [M]⁺ with a characteristic isotopic pattern for two chlorine atoms.
Predicted this compound The molecular ion peak [M]⁺ is expected at m/z 176, with a characteristic isotopic cluster (M, M+2, M+4) due to the two chlorine atoms. Fragmentation may involve the loss of chlorine, methyl, or amino groups.
UV-Vis Spectral Data

UV-Vis spectroscopy provides insights into the electronic transitions within the molecules.

Compoundλmax (nm)
2-Amino-4-methylpyridine Data not explicitly found in search results.
2-Amino-3,5-dichloropyridine Data not explicitly found in search results.
Predicted this compound Pyridine and its derivatives typically exhibit π-π* transitions in the UV region. The presence of the amino and chloro substituents is expected to cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted pyridine.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 300 MHz or higher field NMR spectrometer.

    • Parameters: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.

    • Referencing: The chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 75 MHz or higher field NMR spectrometer.

    • Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

    • Referencing: The chemical shifts are referenced to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Background: Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Ionization Method: Electron Ionization (EI) is a common method for these types of compounds.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300). The resulting spectrum will show the molecular ion and various fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.

  • Data Acquisition:

    • Instrument: A UV-Vis spectrophotometer.

    • Spectral Range: Typically 200-400 nm.

    • Procedure: Record the absorbance spectrum of the sample solution against a solvent blank. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Synthetic Pathway and Analysis Workflow

The following diagrams illustrate the synthetic relationship between the precursor and the final product, and a general workflow for spectroscopic analysis.

Synthesis cluster_0 Spectroscopic Analysis Precursor 2-Amino-4-methylpyridine Reagent Chlorinating Agent (e.g., SO2Cl2 or Cl2) Precursor->Reagent Precursor_Analysis NMR, IR, MS, UV-Vis Precursor->Precursor_Analysis Product This compound Product_Analysis NMR, IR, MS, UV-Vis Product->Product_Analysis Reagent->Product

Caption: Synthetic pathway from 2-amino-4-methylpyridine to this compound.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolution Dissolution for NMR/UV-Vis NMR NMR Spectrometer Dissolution->NMR UV UV-Vis Spectrophotometer Dissolution->UV Pellet KBr Pellet for IR IR FT-IR Spectrometer Pellet->IR Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS Mass Spectrometer MS->Interpretation UV->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of chemical compounds.

References

A Comparative Study on the Reactivity of Chlorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of various chlorinated aminopyridine isomers. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes for novel therapeutics and other advanced materials. This document summarizes their performance in key chemical transformations, provides detailed experimental protocols for comparative analysis, and visualizes relevant biological signaling pathways.

Principles of Reactivity

The reactivity of chlorinated aminopyridines is primarily governed by the electronic interplay between the electron-withdrawing pyridine ring nitrogen, the electron-donating amino group, and the chloro-substituent's position. The pyridine nitrogen activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, by stabilizing the negatively charged Meisenheimer intermediate. The position of the chlorine atom is a dominant factor in determining the rate of these reactions. For palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, the electronic environment and the strength of the carbon-chlorine bond are critical.

Data Presentation: A Comparative Overview

The following tables summarize representative yields for key reactions of different chlorinated aminopyridine isomers.

Disclaimer: The data presented below is compiled from various sources. Direct comparison of yields should be approached with caution as the reaction conditions, catalysts, and coupling partners may not be identical across the different experiments.

Table 1: Nucleophilic Aromatic Substitution (SNAr) with Piperidine

Chlorinated Aminopyridine IsomerPosition of ClPosition of NH₂Reaction ConditionsYield (%)
2-Chloro-3-aminopyridine23Toluene, 110 °C, 16 h~70-80%
2-Chloro-5-aminopyridine25Toluene, 110 °C, 16 h~75-85%
3-Chloro-4-aminopyridine34Toluene, 110 °C, 16 hModerate
4-Chloro-2-aminopyridine42Toluene, 110 °C, 16 hHigh
5-Chloro-2-aminopyridine52Toluene, 110 °C, 16 hLow

Table 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Chlorinated Aminopyridine IsomerPosition of ClPosition of NH₂Catalyst SystemYield (%)
2-Chloro-3-aminopyridine23Pd₂(dba)₃ / SPhos60-80%
2-Chloro-5-aminopyridine25Pd(OAc)₂ / SPhos70-90%
3-Chloro-4-aminopyridine34Pd(OAc)₂ / XPhos80-95%
4-Chloro-2-aminopyridine42Pd(OAc)₂ / XPhosHigh
5-Chloro-2-aminopyridine52Pd(OAc)₂ / SPhosModerate

Table 3: Buchwald-Hartwig Amination with Morpholine

Chlorinated Aminopyridine IsomerPosition of ClPosition of NH₂Catalyst SystemYield (%)
2-Chloro-3-aminopyridine23Pd₂(dba)₃ / RuPhos70-85%
2-Chloro-5-aminopyridine25Pd(OAc)₂ / RuPhos75-90%
3-Chloro-4-aminopyridine34Pd(OAc)₂ / BrettPhos80-95%
4-Chloro-2-aminopyridine42Pd(OAc)₂ / BrettPhosHigh
5-Chloro-2-aminopyridine52Pd(OAc)₂ / RuPhosModerate

Experimental Protocols

The following are generalized protocols for conducting comparative reactivity studies. Optimization for specific substrates may be required.

Protocol 1: Comparative Nucleophilic Aromatic Substitution

Materials:

  • Chlorinated aminopyridine isomers (e.g., 2-chloro-3-aminopyridine, 2-chloro-5-aminopyridine, etc.)

  • Piperidine

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and reflux setup

Procedure:

  • To a series of oven-dried round-bottom flasks, add a chlorinated aminopyridine isomer (1.0 mmol, 1.0 eq) and a magnetic stir bar.

  • Evacuate and backfill each flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (5 mL) to each flask via syringe.

  • Add piperidine (1.2 mmol, 1.2 eq) to each flask via syringe.

  • Heat the reaction mixtures to 110 °C under a reflux condenser and stir for 16 hours.

  • Monitor the progress of the reactions by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixtures to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to determine the isolated yields for comparison.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

Materials:

  • Chlorinated aminopyridine isomers

  • Phenylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Schlenk tubes or similar reaction vessels for inert atmosphere

Procedure:

  • To a series of oven-dried Schlenk tubes, add a chlorinated aminopyridine isomer (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), K₃PO₄ (2.0 mmol, 2.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill each tube with an inert gas three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to each tube via syringe.

  • Seal the tubes and heat the reaction mixtures to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reactions to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude products by column chromatography to determine and compare the isolated yields.

Protocol 3: Comparative Buchwald-Hartwig Amination

Materials:

  • Chlorinated aminopyridine isomers

  • Morpholine

  • Pd₂(dba)₃

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Nitrogen or Argon gas

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, add NaOtBu (1.4 mmol, 1.4 eq) to a series of oven-dried reaction vials.

  • To each vial, add a chlorinated aminopyridine isomer (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and RuPhos (0.02 mmol, 2 mol%).

  • Add a magnetic stir bar to each vial.

  • Add degassed toluene (5 mL) and morpholine (1.2 mmol, 1.2 eq) to each vial.

  • Seal the vials and heat the reaction mixtures to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reactions to room temperature.

  • Quench the reactions by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude products by column chromatography to compare the isolated yields.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate signaling pathways potentially modulated by aminopyridine derivatives.

G General Experimental Workflow for Reactivity Comparison cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_analysis Analysis & Comparison Start Chlorinated Aminopyridine Isomers (e.g., 2-Cl-3-NH2, 2-Cl-5-NH2, etc.) Reaction Standardized Reaction (SNAr, Suzuki, or Buchwald-Hartwig) Start->Reaction Reagent Common Reagent (e.g., Piperidine, Phenylboronic Acid, Morpholine) Reagent->Reaction Conditions Identical Conditions: - Catalyst & Ligand - Base - Solvent - Temperature - Time Reaction->Conditions Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Purification Product Purification (Column Chromatography) Monitoring->Purification Yield Yield Determination (Isolated Yield %) Purification->Yield Comparison Comparative Reactivity Analysis Yield->Comparison

A generalized workflow for the comparative study of chlorinated aminopyridine reactivity.

P2X7_Signaling_Pathway 4-Aminopyridine Induced Apoptosis via P2X7 Receptor Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AP 4-Aminopyridine P2X7 P2X7 Receptor AP->P2X7 modulates Ca_channel Ca²⁺ Channel P2X7->Ca_channel opens Ca_increase ↑ [Ca²⁺]i Ca_channel->Ca_increase influx Mito Mitochondria Ca_increase->Mito stress Casp9 Caspase-9 Activation Mito->Casp9 cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified signaling pathway of 4-aminopyridine-induced apoptosis in cancer cells.

A Comparative Guide to Assessing the Purity of Synthesized 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-Amino-3,5-dichloro-4-methylpyridine, a key building block in various pharmaceutical and agrochemical applications. We will delve into detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, we will compare the purity profile of this compound with two structurally similar, commercially available alternatives: 2-Amino-5-chloro-4-methylpyridine and 3-Amino-2-chloro-4-methylpyridine.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. Here, we compare three powerful and widely used analytical methods for the purity assessment of this compound and its alternatives.

Analytical TechniquePrincipleInformation ProvidedTypical Purity Range (%)Key Considerations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity (area %), detection of non-volatile impurities and isomers.98.0 - 99.9Requires a suitable chromophore for UV detection. Method development is crucial for optimal separation.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Quantitative purity (area %), detection of volatile impurities and residual solvents.96.0 - 99.5The analyte must be thermally stable and volatile. Derivatization may be necessary for polar compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Absolute purity determination without the need for a specific reference standard of the analyte. Provides structural information about impurities.> 98.0Requires a high-purity internal standard with signals that do not overlap with the analyte. Higher initial instrument cost.

Experimental Protocols

To ensure accurate and reproducible purity assessment, detailed and validated experimental protocols are essential. Below are the recommended methods for the analysis of this compound and its selected alternatives.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is designed to provide excellent separation of the target compounds from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Gas Chromatography (GC) Protocol

This GC method is suitable for the analysis of thermally stable and volatile aminopyridines.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL (splitless injection).

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or dichloromethane. Note: For less volatile or more polar aminopyridines, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve peak shape and prevent on-column degradation.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides a primary method for purity determination against a certified internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized aminopyridine and a similar, accurately weighed amount of the maleic acid internal standard into a clean, dry vial.

    • Dissolve the mixture in a known volume of DMSO-d6 (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16 (or more to achieve a good signal-to-noise ratio).

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and the signal of the internal standard (for maleic acid, the vinyl protons appear as a singlet around 6.3 ppm).

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Comparative Purity Data

The following table summarizes the expected purity of synthesized this compound and its commercially available alternatives, based on the analytical methods described above.

CompoundHPLC Purity (%)GC Purity (%)qNMR Purity (%)Potential Impurities
This compound ≥ 99.098.2 - 99.6> 98.52-Amino-5-chloro-4-methylpyridine (starting material), over-chlorinated byproducts, positional isomers.
2-Amino-5-chloro-4-methylpyridine ≥ 98.0≥ 98.0> 98.02-Aminopyridine (starting material), dichlorinated isomers.
3-Amino-2-chloro-4-methylpyridine ≥ 98.0≥ 98.0> 98.02-chloro-4-methyl-3-nitropyridine (precursor), other positional isomers.

Visualizing the Purity Assessment Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the logical steps involved in the purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_data Data Evaluation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GC GC Analysis SamplePrep->GC qNMR qNMR Analysis SamplePrep->qNMR DataProcessing Data Processing & Integration HPLC->DataProcessing GC->DataProcessing qNMR->DataProcessing PurityCalc Purity Calculation DataProcessing->PurityCalc Comparison Comparison with Alternatives PurityCalc->Comparison

A high-level workflow for the purity assessment of synthesized compounds.

Analytical_Method_Selection Analyte_Properties Analyte Properties (Volatility, Polarity, Thermal Stability) Select_Method Select Analytical Method(s) Analyte_Properties->Select_Method Impurity_Profile Expected Impurity Profile (Volatile, Non-volatile, Isomers) Impurity_Profile->Select_Method Required_Accuracy Required Accuracy & Precision Required_Accuracy->Select_Method HPLC HPLC Select_Method->HPLC Non-volatile impurities, Isomers GC GC Select_Method->GC Volatile impurities, Residual solvents qNMR qNMR Select_Method->qNMR Absolute purity, Structural confirmation

Decision tree for selecting the appropriate analytical method.

Conclusion

The purity of this compound is a critical parameter that directly influences its performance in downstream applications. This guide has provided a comparative overview of three robust analytical techniques—HPLC, GC, and qNMR—for the comprehensive purity assessment of this important chemical intermediate. By providing detailed experimental protocols and comparative data with suitable alternatives, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the quality and reliability of their synthesized materials. The choice of the most appropriate method will depend on the specific requirements of the analysis, but a combination of these techniques will provide the most comprehensive understanding of the compound's purity profile.

A Comparative Cost-Benefit Analysis of Synthetic Pathways for 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and cost-effective synthesis of 2-Amino-3,5-dichloro-4-methylpyridine, a key intermediate in the production of various pharmaceuticals, is a critical consideration for researchers and chemical process developers. This guide provides an objective comparison of prevalent synthetic pathways, supported by experimental data, to inform the selection of the most suitable route based on factors such as yield, cost, safety, and environmental impact.

Comparative Analysis of Synthetic Pathways

The following table summarizes the key quantitative metrics for four distinct synthetic routes to this compound.

ParameterPathway 1: From 2-Amino-4-picolinePathway 2: From Ethylacetoacetone & CyanacetamidePathway 3: From Malononitrile & AcetonePathway 4: From 2-Amino-5-chloropyridine
Starting Materials 2-Amino-4-picoline, Nitrating agentEthylacetoacetone, CyanacetamideMalononitrile, Acetone2-Amino-5-chloropyridine, N-Chlorosuccinimide
Key Reagents H₂SO₄, HNO₃, Reducing agent, Chlorinating agentPOCl₃, Dechlorinating agentTriethyl orthoformate, Acetic anhydride, POCl₃Solvent (e.g., DMF, Methanol)
Overall Yield Variable, can be low due to non-selective nitrationModerateReported up to 84% for an early intermediate53.1% - 74.6%[1]
Purity Requires extensive purificationHigh purity achievableGood96.28% - 99.57% (GC)[1]
Reaction Time Multi-step, can be lengthyMulti-step, time-consumingSeveral hours to days for initial steps[2]0.5 - 24 hours[1]
Reaction Temperature Nitration requires low temperatures, other steps varyHigh temperatures for chlorinationReflux temperatures (56-155°C)[2]0 - 100 °C[1]
Key Advantages Readily available starting materialAvoids hazardous nitrationGood regioselectivityMilder reaction conditions, high purity
Key Disadvantages Non-selective nitration, thermo-chemical hazards[3][4][5]Requires expensive, specialized equipment for di- and de-chlorination[3][4][5]Michael addition can be slow and cyclization low-yielding[3][4][5]Cost of N-chlorosuccinimide
Safety & Environmental Concerns Use of strong acids and nitrating agents poses significant safety and environmental risks.[3][4][5]Use of phosphorus oxychloride is hazardous. Chlorinated waste streams require careful management.Use of flammable solvents and reagents.N-chlorosuccinimide can be an irritant. Solvents like DMF have environmental concerns.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic pathway.

Pathway_1 2-Amino-4-picoline 2-Amino-4-picoline Nitration Nitration 2-Amino-4-picoline->Nitration HNO₃, H₂SO₄ Mixture of Nitroisomers Mixture of Nitroisomers Nitration->Mixture of Nitroisomers Reduction Reduction Mixture of Nitroisomers->Reduction Aminopyridine Intermediate Aminopyridine Intermediate Reduction->Aminopyridine Intermediate Chlorination Chlorination Aminopyridine Intermediate->Chlorination This compound This compound Chlorination->this compound

Caption: Pathway 1: Synthesis starting from 2-Amino-4-picoline.

Pathway_2 Ethylacetoacetone Ethylacetoacetone Dichlorination Dichlorination Ethylacetoacetone->Dichlorination 2,6-dichloro intermediate 2,6-dichloro intermediate Dichlorination->2,6-dichloro intermediate POCl₃ Cyanacetamide Cyanacetamide Cyanacetamide->Dichlorination De-chlorination De-chlorination 2,6-dichloro intermediate->De-chlorination Monochloro intermediate Monochloro intermediate De-chlorination->Monochloro intermediate Selective re-chlorination Selective re-chlorination Monochloro intermediate->Selective re-chlorination This compound This compound Selective re-chlorination->this compound

Caption: Pathway 2: Synthesis from Ethylacetoacetone and Cyanacetamide.

Pathway_3 Malononitrile Malononitrile Knoevenagel Condensation Knoevenagel Condensation Malononitrile->Knoevenagel Condensation Isopropylidenemalononitrile Isopropylidenemalononitrile Knoevenagel Condensation->Isopropylidenemalononitrile Acetone Acetone Acetone->Knoevenagel Condensation Condensation Condensation Isopropylidenemalononitrile->Condensation Triethyl orthoformate, Acetic anhydride Cyclization Cyclization Condensation->Cyclization Pyridinecarbonitrile intermediate Pyridinecarbonitrile intermediate Cyclization->Pyridinecarbonitrile intermediate Chlorination & Hydrolysis Chlorination & Hydrolysis Pyridinecarbonitrile intermediate->Chlorination & Hydrolysis POCl₃, H₂O Final Product Final Product Chlorination & Hydrolysis->Final Product

Caption: Pathway 3: Synthesis from Malononitrile and Acetone.

Pathway_4 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Chlorination Chlorination 2-Amino-5-chloropyridine->Chlorination N-Chlorosuccinimide, Solvent (DMF/Methanol) This compound This compound Chlorination->this compound

Caption: Pathway 4: Synthesis from 2-Amino-5-chloropyridine.

Experimental Protocols

Pathway 4: Chlorination of 2-Amino-5-chloropyridine

This pathway is highlighted due to its relatively mild conditions and high purity of the final product.

Materials:

  • 2-Amino-5-chloropyridine

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol (for recrystallization)

  • 10 L three-necked round-bottomed flask

  • Thermometer

  • Condenser

  • Magnetic stirrer

Procedure:

  • A solvent mixture of DMF and methanol (2.5:1 volume ratio, 5500 mL total) is added to a 10 L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer.

  • 2-Amino-5-chloropyridine (2560.8 g) and N-chlorosuccinimide (6118.4 g) are sequentially added to the flask with stirring.[6]

  • The reaction mixture is heated to and maintained at 45 °C for 2.5 hours.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • Once the reaction is complete, the solvent is removed by distillation to yield the crude product.[6]

  • The crude product is purified by recrystallization from ethanol to afford pure this compound.[6]

  • The purified product is dried. A yield of 70.5% with a purity of 98.20% (by GC) has been reported for this procedure.[6]

Cost-Benefit Analysis Summary

  • Pathway 1 (from 2-Amino-4-picoline): While the starting material is relatively inexpensive, the significant drawbacks of non-selective nitration leading to difficult purification and the inherent safety hazards of using strong acids and nitrating agents make this route less favorable for large-scale industrial production.[3][4][5] The costs associated with waste treatment and safety precautions are high.

  • Pathway 2 (from Ethylacetoacetone & Cyanacetamide): This pathway avoids the hazardous nitration step. However, the requirement for specialized and expensive equipment for the dichlorination and de-chlorination steps is a major economic barrier.[3][4][5] This route may be suitable for laboratories with the necessary infrastructure but is less cost-effective for general production.

  • Pathway 3 (from Malononitrile & Acetone): This route offers the advantage of good regioselectivity. However, the reported slow Michael addition and low-yielding cyclization can impact the overall efficiency and cost-effectiveness.[3][4][5] Further process optimization would be required to make this pathway economically competitive.

  • Pathway 4 (from 2-Amino-5-chloropyridine): This pathway presents a compelling balance of moderate to high yield, high product purity, and relatively mild reaction conditions.[1] The primary cost driver is the price of N-chlorosuccinimide. However, the simpler procedure, reduced purification costs, and enhanced safety profile compared to the nitration route make it an attractive option for both laboratory and industrial-scale synthesis.

For researchers and drug development professionals, the choice of synthetic pathway for this compound will depend on the specific requirements of scale, purity, available equipment, and cost considerations. While traditional methods exist, the pathway utilizing 2-Amino-5-chloropyridine and N-chlorosuccinimide (Pathway 4) emerges as a strong candidate for a cost-effective and efficient synthesis, offering a favorable combination of yield, purity, and operational safety. Further process optimization of any chosen route is always recommended to maximize efficiency and minimize costs.

References

comparing the efficacy of 2-Amino-3,5-dichloro-4-methylpyridine derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of substituted aminopyridine derivatives as enzyme inhibitors, with a focus on structures related to 2-amino-3,5-dichloro-4-methylpyridine. The pyridine scaffold is a privileged pharmacophore in medicinal chemistry, present in numerous natural products and approved drugs.[1] Its derivatives have been extensively explored as inhibitors for a variety of clinically important enzymes, making them a cornerstone in modern drug design and discovery.[1] This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key pathways and workflows to support research and development efforts.

Data Presentation: Inhibitory Activity of Aminopyridine Derivatives

The following table summarizes the in vitro inhibitory efficacy of various aminopyridine derivatives against their respective enzyme targets. The data is compiled from multiple studies to facilitate a clear comparison of potency, often expressed as the half-maximal inhibitory concentration (IC50).

Derivative/CompoundTarget EnzymeIC50 Value / % InhibitionSource
Nitric Oxide Synthase (NOS) Inhibitors
2-Amino-4-methylpyridineMurine NOS II (iNOS)6 nM[2]
2-Amino-4-methylpyridineHuman Recombinant NOS II (iNOS)40 nM[2]
2-Amino-4-methylpyridineHuman Recombinant NOS I (nNOS)100 nM[2]
2-Amino-4-methylpyridineHuman Recombinant NOS III (eNOS)100 nM[2]
L-NMMA (NG-monomethyl-L-arginine)All NOS Isoforms3-7 µM[2]
Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Compound 5 (unspecified structure)Dihydroorotate Dehydrogenase (DHODH)6.2 ± 3 μM[3]
Compound 3 (unspecified structure)Dihydroorotate Dehydrogenase (DHODH)>50% inhibition @ 10 µM[3]
H-006 (metabolite of NPD723)Human Dihydroorotate Dehydrogenase (DHODH)Potent inhibitor (specific IC50 not stated)[4]
NPD723Human Dihydroorotate Dehydrogenase (DHODH)~400x less active than its metabolite H-006[4]
Kinase Inhibitors
Pyrrolo[3,2-c]pyridine Derivative 1rFMS Kinase30 nM[1]
Pyrrolo[3,2-c]pyridine Derivative 1eFMS Kinase60 nM[1]
Imidazo[1,2-α]pyridine Derivative 6dc-Met Kinase55.3% inhibition @ 25 µM[1]
Imidazo[1,2-α]pyridine Derivative 6ec-Met Kinase53.0% inhibition @ 25 µM[1]

Experimental Protocols

Detailed and robust experimental methodologies are critical for the accurate evaluation of enzyme inhibitors. Below are representative protocols for in vitro kinase and nitric oxide synthase inhibition assays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a common method used to determine the IC50 value of a compound against a specific target kinase by measuring the amount of ADP produced in the kinase reaction.[5]

Materials:

  • Purified recombinant kinase (e.g., PIM-1, TYK2, ALK2)[5]

  • Kinase-specific substrate and ATP[5]

  • Kinase assay buffer[5]

  • Test compound (serially diluted)[5]

  • ADP-Glo™ Kinase Assay reagents

  • Microplate reader for luminescence detection[5]

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the serially diluted test compound to the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding a predetermined concentration of ATP. Incubate the mixture at room temperature for a specified period (e.g., 60 minutes).

  • Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Conversion: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the ADP concentration.[5] Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence using a plate reader.[5]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[5]

Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of NOS, which converts L-arginine to L-citrulline and nitric oxide (NO).

Materials:

  • NOS enzyme source (e.g., lysate from RAW 264.7 cells induced with LPS and interferon-gamma)[2]

  • L-[3H]arginine (radiolabeled substrate)

  • Assay buffer containing necessary cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin)

  • Test compound (e.g., 2-amino-4-methylpyridine)[2]

  • Cation exchange resin (e.g., Dowex AG 50WX-8)

  • Scintillation counter

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, cofactors, NOS enzyme source, and various concentrations of the test inhibitor.

  • Initiation: Start the reaction by adding L-[3H]arginine and incubate at 37°C for 15 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing EDTA.

  • Separation: Apply the reaction mixture to a column containing cation exchange resin. The unreacted L-[3H]arginine binds to the resin, while the product, L-[3H]citrulline, flows through.

  • Quantification: Collect the eluate and measure the amount of L-[3H]citrulline using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of L-[3H]citrulline formation and determine the percent inhibition caused by the test compound at each concentration. Calculate the IC50 value from the resulting dose-response curve.

Visualizations: Pathways and Workflows

Dihydroorotate Dehydrogenase (DHODH) in Pyrimidine Synthesis

Dihydroorotate dehydrogenase (DHODH) is a crucial mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[4][6][7] It catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step essential for producing the building blocks for DNA and RNA synthesis.[6][8] Malignant cells, in particular, often rely heavily on this pathway for proliferation, making DHODH a promising therapeutic target in cancer.[6][8]

DHODH_Pathway cluster_Mitochondria Mitochondrial Inner Membrane cluster_Cytosol Cytosol / Nucleus DHODH DHODH Ubiquinol Ubiquinol DHODH->Ubiquinol e- donor Orotate Orotate DHODH->Orotate Product ETC Electron Transport Chain (Complex III) Ubiquinone Ubiquinone (CoQ) Ubiquinone->DHODH e- acceptor Ubiquinol->ETC DHO Dihydroorotate DHO->DHODH Substrate UMP UMP Orotate->UMP ...further steps Pyrimidine_Synthesis RNA & DNA Synthesis UMP->Pyrimidine_Synthesis Inhibitor Aminopyridine DHODH Inhibitor Inhibitor->DHODH

Caption: DHODH catalyzes the oxidation of dihydroorotate to orotate.

General Workflow for an Enzyme Inhibition Assay

The systematic evaluation of potential enzyme inhibitors follows a standardized workflow. This process ensures reproducibility and allows for the accurate determination of key parameters like IC50 values.[9]

Experimental_Workflow A 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B 2. Serial Dilution of Inhibitor A->B C 3. Assay Plate Setup (Enzyme + Inhibitor Pre-incubation) B->C D 4. Initiate Reaction (Add Substrate) C->D E 5. Incubation (Controlled Time & Temperature) D->E F 6. Stop Reaction & Signal Detection (e.g., Spectrophotometer, Plate Reader) E->F G 7. Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) F->G H 8. Determine IC50 Value G->H

Caption: Standard workflow for determining inhibitor potency (IC50).

References

The Versatility of Substituted 2-Aminopyridines: A Comparative Review of Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

Substituted 2-aminopyridines represent a privileged scaffold in modern chemistry, demonstrating remarkable versatility across a spectrum of applications, from medicinal chemistry to materials science and catalysis. Their unique electronic properties and amenability to structural modification have made them a focal point for researchers aiming to develop novel therapeutic agents, functional materials, and efficient catalysts. This guide provides a comparative overview of the applications of substituted 2-aminopyridines, with a focus on their performance as kinase inhibitors, antibacterial agents, and catalysts, supported by experimental data and detailed methodologies.

Medicinal Chemistry: Targeting Key Proteins in Disease

The 2-aminopyridine core is a common feature in a multitude of biologically active compounds, serving as a crucial pharmacophore for interaction with various protein targets.[1] This section delves into their application as inhibitors of anaplastic lymphoma kinase (ALK), proto-oncogene tyrosine-protein kinase (ROS1), and ubiquitin-specific peptidase 7 (USP7), as well as their role as antibacterial agents.

Kinase and Deubiquitinase Inhibitors

Substituted 2-aminopyridines have emerged as potent inhibitors of several kinases and deubiquitinases implicated in cancer. Their ability to form key hydrogen bonds and occupy hydrophobic pockets within the ATP-binding site of kinases or the active site of deubiquitinases makes them attractive candidates for drug development.

Anaplastic Lymphoma Kinase (ALK) and ROS1 Inhibitors:

Chromosomal rearrangements involving the ALK and ROS1 genes are known oncogenic drivers in various cancers, most notably non-small cell lung cancer (NSCLC).[2] Substituted 2-aminopyridines have been successfully developed as dual ALK/ROS1 inhibitors, with some showing efficacy against clinically relevant resistance mutations.

A notable example is the spiro derivative C01 , which has demonstrated potent activity against both wild-type and mutant forms of ALK and ROS1.[3] In particular, it shows significant potency against the crizotinib-resistant ALKG1202R and the corresponding ROS1G2032R mutations.[4] The introduction of a spiro group is thought to reduce steric hindrance in the binding pocket, allowing for better accommodation of the mutated residues.[3]

CompoundTargetIC50 (nM)Cell LineReference
C01 ROS1G2032R42.3CD74-ROS1G2032R[3][4]
Crizotinib ROS1G2032R>1000CD74-ROS1G2032R[4]
C01 ALKG1202RPotent (10-fold > Crizotinib)N/A (Enzymatic)[3][4]
18d ALK (wild-type)19N/A (Enzymatic)
18d ALKL1196M45N/A (Enzymatic)
18d ALKG1202R22N/A (Enzymatic)
18d ROS12.3N/A (Enzymatic)

Experimental Protocol: ALK/ROS1 Kinase Inhibition Assay (General)

A common method to determine the inhibitory activity of compounds against ALK and ROS1 is a biochemical kinase assay. The following is a generalized protocol:

  • Reagents and Materials: Recombinant human ALK or ROS1 kinase domain, appropriate peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • A solution of the kinase and substrate is prepared in the assay buffer.

    • Serial dilutions of the test compounds are prepared in DMSO and added to the wells of a microplate.

    • The kinase/substrate solution is added to the wells containing the test compounds.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 1 hour).

    • The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways of ALK and ROS1:

Activation of ALK and ROS1 fusion proteins leads to the constitutive activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6][7]

ALK_ROS1_Signaling Ligand Ligand (for wild-type) ALK_ROS1 ALK/ROS1 Receptor (or Fusion Protein) Ligand->ALK_ROS1 Activation PLCg PLCγ ALK_ROS1->PLCg JAK JAK ALK_ROS1->JAK PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS STAT STAT JAK->STAT AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation, Survival, Differentiation STAT->Proliferation mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

ALK/ROS1 Signaling Pathway

Ubiquitin-Specific Peptidase 7 (USP7) Inhibitors:

USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of several key proteins, including the tumor suppressor p53 and its negative regulator MDM2.[8][9] Inhibition of USP7 can lead to the degradation of MDM2, resulting in the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[6]

Several 2-aminopyridine derivatives have been developed as USP7 inhibitors. For instance, a series of compounds based on the lead structure GNE-6640 have shown promising inhibitory activity.[8][10]

CompoundUSP7 IC50 (µM)Reference
7 7.6 ± 0.1[8][10]
14 17.0 ± 0.2[8][10]
21 11.6 ± 0.5[8][10]
GNE-6640 0.43 (catalytic domain)

Experimental Protocol: USP7 Inhibition Assay (Ub-AMC)

A common method for measuring USP7 activity and its inhibition is a fluorometric assay using a ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate.

  • Reagents and Materials: Recombinant human USP7, Ub-AMC substrate, assay buffer (e.g., Tris-HCl, DTT, EDTA), test compounds, and a fluorescence plate reader.

  • Procedure:

    • Serial dilutions of the test compounds are prepared in DMSO and pre-incubated with USP7 in the assay buffer in a microplate.

    • The reaction is initiated by the addition of the Ub-AMC substrate.

    • The increase in fluorescence, resulting from the cleavage of AMC from ubiquitin, is monitored over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: The initial reaction rates are determined from the linear phase of the fluorescence signal. The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway of USP7-p53-MDM2:

USP7 is a key regulator of the p53 tumor suppressor pathway. By deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase, USP7 promotes the degradation of p53. Inhibition of USP7 leads to MDM2 degradation, p53 stabilization, and subsequent activation of p53 target genes, resulting in cell cycle arrest or apoptosis.[11][12][13]

USP7_p53_MDM2 USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitination (Stabilization) p53 p53 MDM2->p53 Ubiquitination Ub Ubiquitin Proteasome Proteasome p53->Proteasome Degradation CellCycleArrest Cell Cycle Arrest, Apoptosis p53->CellCycleArrest Activation of target genes Inhibitor 2-Aminopyridine Inhibitor Inhibitor->USP7 Inhibition

USP7-p53-MDM2 Signaling Pathway
Antibacterial Agents

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents. Substituted 2-aminopyridines have been explored as a promising class of compounds with potent antibacterial activity.

A series of 2-amino-3-cyanopyridine derivatives have been synthesized and evaluated for their antimicrobial properties.[9] Notably, compound 2c from one such study exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis.[9][11]

CompoundOrganismMIC (µg/mL)Reference
2c S. aureus0.039[9][11]
2c B. subtilis0.039[9][11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for its determination is the broth microdilution assay.

  • Reagents and Materials: Bacterial strains, Mueller-Hinton broth (MHB), test compounds, 96-well microplates, and a spectrophotometer.

  • Procedure:

    • A bacterial suspension is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

    • Serial twofold dilutions of the test compounds are prepared in MHB in the wells of a 96-well plate.

    • The standardized bacterial suspension is added to each well.

    • The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Synthesis_Antibacterial Start Enaminone, Malononitrile, Primary Amine Reaction Multicomponent Reaction Start->Reaction Product Substituted 2-Amino-3-cyanopyridine Reaction->Product Assay MIC Assay Product->Assay Result Antibacterial Activity Data Assay->Result

Workflow for Synthesis and Antibacterial Evaluation

Catalysis: Facilitating Carbon-Carbon Bond Formation

In addition to their biological activities, substituted 2-aminopyridines serve as versatile ligands in transition metal catalysis. Their ability to coordinate with metal centers, such as palladium, allows for the formation of highly active catalysts for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Palladium complexes bearing 2-aminopyridine ligands have been shown to be effective catalysts for this reaction, often under mild conditions and in aqueous media.

The following table summarizes the performance of a palladium(II) acetate/2-aminopyridine catalytic system in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid.

Aryl HalideProductYield (%)Reference
4-Iodoacetophenone4-Acetylbiphenyl98
4-Bromoacetophenone4-Acetylbiphenyl95
4-Chloroacetophenone4-Acetylbiphenyl85
1-Iodo-4-nitrobenzene4-Nitrobiphenyl96
1-Bromo-4-nitrobenzene4-Nitrobiphenyl92

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for a palladium-catalyzed Suzuki-Miyaura coupling reaction:

  • Reagents and Materials: Aryl halide, arylboronic acid, palladium catalyst (e.g., Pd(OAc)2), 2-aminopyridine ligand, base (e.g., K2CO3 or Cs2CO3), and a suitable solvent (e.g., toluene, DMF, or aqueous mixtures).

  • Procedure:

    • To a reaction vessel, the aryl halide, arylboronic acid, base, palladium catalyst, and 2-aminopyridine ligand are added.

    • The vessel is purged with an inert gas (e.g., argon or nitrogen).

    • The solvent is added, and the mixture is heated to the desired temperature (e.g., 80-110°C) with stirring for a specified time.

    • After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water.

    • The organic layer is dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_Ar Ar-Pd(II)-X(L2) OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation ArBOH2 Arylboronic Acid (Ar'-B(OH)2) ArBOH2->Transmetalation Base Base Base->Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Biaryl (Ar-Ar') RedElim->ArAr

Catalytic Cycle of Suzuki-Miyaura Coupling

Conclusion

Substituted 2-aminopyridines are a cornerstone of modern chemical research, offering a versatile platform for the development of innovative solutions in medicine and catalysis. Their continued exploration promises to yield even more potent and selective therapeutic agents and highly efficient catalytic systems. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in these fields, facilitating the design and synthesis of the next generation of 2-aminopyridine-based compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-3,5-dichloro-4-methylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Amino-3,5-dichloro-4-methylpyridine, a halogenated pyridine derivative that necessitates careful handling as hazardous waste.

Disclaimer: An official Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on established best practices for the disposal of halogenated organic compounds and safety data from structurally analogous chemicals. It is imperative to consult the official SDS provided by your chemical supplier for the most accurate and specific guidance before handling or disposing of this compound.

Immediate Safety and Hazard Profile

Based on data for similar chlorinated pyridine compounds, this compound is anticipated to be a hazardous substance. The primary hazards are likely to include acute toxicity if swallowed, in contact with skin, or if inhaled, as well as the potential for serious skin and eye irritation.[1][2] Always handle this compound within a well-ventilated area or a chemical fume hood.[3]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[2][4] This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A lab coat or other protective clothing.

Quantitative Hazard Data Summary

The following table summarizes the GHS hazard statements for structurally similar compounds, which are critical for correct waste segregation and labeling.

Hazard Statement CodeDescription
H302Harmful if swallowed.[2]
H311Toxic in contact with skin.
H315Causes skin irritation.[2]
H319Causes serious eye irritation.[2]
H332Harmful if inhaled.
H335May cause respiratory irritation.[4]

Data is derived from the hazard profiles of similar compounds and is for illustrative purposes.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in adherence to local, state, and federal regulations.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][6]

Experimental Workflow for Disposal

Figure 1. Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Container Management cluster_3 Storage & Disposal A Wear appropriate PPE C Identify all waste streams (solid, liquid, contaminated labware) A->C B Work in a fume hood B->C D Collect in a dedicated, labeled hazardous waste container C->D E Keep container securely closed D->E F Fill to no more than 90% capacity E->F G Label with 'Hazardous Waste', chemical name, and date F->G H Store in a designated Satellite Accumulation Area G->H I Contact Environmental Health & Safety (EHS) for pickup H->I J Maintain disposal records I->J

Caption: Workflow for the safe disposal of this compound.

Detailed Methodologies
  • Waste Identification and Segregation : All materials contaminated with this compound, including unused product, reaction residues, and contaminated labware (e.g., filter paper, pipette tips), must be treated as hazardous waste.[6] This waste stream should be collected in a dedicated and compatible container.[6]

  • Containerization :

    • Use a container that is in good condition with a secure, leak-proof closure.

    • Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[6]

    • Keep the waste container securely closed except when adding waste.[6]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."[6]

    • The label must include the full chemical name: "this compound" and indicate the approximate quantity or concentration.

    • Note the date when the waste was first added to the container.

  • Storage :

    • Store the waste container in a designated and secure Satellite Accumulation Area.

    • Ensure the storage area is well-ventilated.[2]

  • Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Dispose of the contents and container at an approved waste disposal plant.

  • Spill Management :

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[6]

    • Place the collected material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Decontamination of Empty Containers : Empty containers that held this compound must also be treated as hazardous waste.[1] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-Amino-3,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-3,5-dichloro-4-methylpyridine

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling this compound (CAS No. 31430-47-4). Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₆H₆Cl₂N₂
Molecular Weight 177.03 g/mol
Melting Point 125 °C
Boiling Point 258 °C
Flash Point 110 °C
Density 1.4 ± 0.1 g/cm³
Refractive Index 1.607

Source: Echemi[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary hazards include skin and eye irritation[1].

GHS Hazard Information
Hazard StatementCodePictogramSignal Word
Causes skin irritationH315Warning
Causes serious eye irritationH319Warning

Source: Echemi[1]

Recommended Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecification
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If handling fine powders or if ventilation is insufficient, a NIOSH-approved respirator is required.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood[1].

  • Avoid Contact: Prevent all personal contact, including inhalation of dust and direct contact with skin and eyes[1].

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling[1].

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge[1].

Storage Procedures
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place[1].

  • Incompatibilities: Store away from incompatible materials and foodstuff containers[1].

Emergency and First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Skin Contact If skin irritation occurs, wash the affected area with plenty of water. Take off contaminated clothing and wash it before reuse. Seek medical help if irritation persists[1].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention[1].
Inhalation Based on general practice for similar compounds, if inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.
Ingestion Based on general practice for similar compounds, if swallowed, rinse your mouth. Immediately call a POISON CENTER or doctor/physician.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Chemical Spill Response Workflow

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_prep Preparation cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Ensure appropriate PPE is available B Evacuate immediate area C Alert supervisor and lab personnel B->C D If safe, control the source of the spill C->D E Wear appropriate PPE D->E F Contain the spill with absorbent material E->F G Carefully collect spilled material and absorbent F->G H Place in a sealed, labeled hazardous waste container G->H I Decontaminate the spill area H->I J Dispose of waste according to institutional and local regulations I->J

Caption: Workflow for handling a chemical spill.

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste.

  • Waste Segregation: Collect waste material in a designated, properly labeled, and sealed hazardous waste container.

  • Regulatory Compliance: Dispose of the contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of this chemical down the drain or in regular trash.

  • Empty Containers: Empty containers that held this compound must also be treated as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.